Product packaging for Iodinin(Cat. No.:CAS No. 68-81-5)

Iodinin

Numéro de catalogue: B1496461
Numéro CAS: 68-81-5
Poids moléculaire: 244.20 g/mol
Clé InChI: NBMOVCYIGUDQJE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Iodinin (CAS 68-81-5), a natural phenazine 5,10-dioxide, is a high-value compound for anticancer research, demonstrating potent and selective cytotoxicity against human acute myeloid leukemia (AML) cell lines such as MOLM-13 . Its core research value lies in its proposed dual mechanism of action: it can intercalate with DNA, particularly in guanine-cytosine rich regions, and undergo bio-reductive activation in hypoxic environments to generate cytotoxic hydroxyl radicals, causing DNA damage . This makes it a promising candidate for investigating hypoxia-selective cancer therapies . Studies show this compound exhibits lower toxicity towards non-cancerous cells (e.g., hepatocytes, cardiomyoblasts) compared to standard chemotherapeutics like daunorubicin, highlighting its selective profile . Its physical form is characterized as dark purple crystals with a coppery sheen, stable in acid but unstable in alkali . A significant challenge in biological assays is its very poor aqueous solubility . Researchers are addressing this through novel formulation strategies, such as encapsulation into cyclodextrin-based nanoparticles, which enhance its solubility, enable controlled release, and maintain its anti-leukemic efficacy in vitro . This compound is soluble in organic solvents like chloroform and ethyl acetate but is practically insoluble in water, cold alcohol, and ether . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2O4 B1496461 Iodinin CAS No. 68-81-5

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

68-81-5

Formule moléculaire

C12H8N2O4

Poids moléculaire

244.20 g/mol

Nom IUPAC

5,10-dioxidophenazine-5,10-diium-1,6-diol

InChI

InChI=1S/C12H8N2O4/c15-9-5-1-3-7-11(9)14(18)8-4-2-6-10(16)12(8)13(7)17/h1-6,15-16H

Clé InChI

NBMOVCYIGUDQJE-UHFFFAOYSA-N

SMILES canonique

C1=CC2=C(C(=C1)O)[N+](=C3C=CC=C(C3=[N+]2[O-])O)[O-]

Synonymes

iodinin

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Chemical Properties of Iodinin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodinin (1,6-phenazinediol 5,10-dioxide) is a naturally occurring phenazine di-N-oxide with significant biological activities, including antibiotic and potential anticancer properties. This technical guide provides a comprehensive overview of the core structural and chemical characteristics of this compound. It includes a detailed summary of its physicochemical properties, stability, and solubility in various solvents, presented in easily comparable tables. Furthermore, this guide outlines the methodologies for key experiments related to its synthesis and biological evaluation and explores its known effects on cellular signaling pathways.

Chemical Structure and Physicochemical Properties

This compound is a planar, heterocyclic compound with the systematic name 1,6-phenazinediol 5,10-dioxide. Its core structure consists of a phenazine ring system with hydroxyl groups at positions 1 and 6, and N-oxide moieties at positions 5 and 10.

Chemical Structure:

Chemical structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₂H₈N₂O₄[1][2][3][4]
Molecular Weight 244.21 g/mol [1][2][3][4]
Appearance Purple crystals with a coppery sheen[3]
Melting Point Decomposes at 236 °C[3]
pKa 12.5[3]

Solubility Profile

This compound exhibits a range of solubilities in different organic solvents, a critical factor for its formulation and delivery in research and potential therapeutic applications. It is practically insoluble in water.[3]

Table 2: Qualitative Solubility of this compound in Various Solvents

SolventSolubilityReference
Benzene Soluble[3]
Toluene Soluble[3]
Xylene Soluble[3]
Carbon Disulfide Soluble[3]
Chloroform Soluble[3]
Ethyl Acetate Soluble[3]
Hot Alcohol Slightly soluble[3]
Cold Alcohol Practically insoluble[3]
Ether Practically insoluble[3]
Acetic Acid Practically insoluble[3]
Petroleum Ether Practically insoluble[3]
Amyl Alcohol Practically insoluble[3]
Concentrated Sulfuric Acid Soluble (with red color)[3]
Glacial Acetic Acid Soluble (with red color)[3]
NaOH solutions Soluble (brilliantly blue solutions)[3]

Chemical Stability and Reactivity

The stability of this compound is pH-dependent. It is reported to be stable in acidic conditions but unstable in alkaline solutions.[3] In the presence of NaOH, it forms a brilliantly blue solution which then deposits green crystals of an unstable sodium derivative.[3]

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound are an active area of research. However, studies on its biological effects, particularly its anticancer properties, provide insights into its potential mechanisms of action.

This compound has been shown to induce apoptosis selectively in myeloid leukemia cell lines and patient cells.[5] This pro-apoptotic effect suggests its interaction with key cellular pathways controlling cell death and survival. While direct evidence linking this compound to specific signaling pathways like NF-κB or STAT3 is limited, the broader class of phenazine compounds is known to interfere with various cellular processes, including redox signaling and electron transport, which can indirectly impact these pathways.

The antioxidant and pro-oxidant activities of related iodine-containing compounds suggest that this compound may exert its effects through the modulation of cellular redox balance.[6][7][8] This can, in turn, influence a multitude of signaling cascades that are sensitive to oxidative stress.

Iodinin_General_Action General Proposed Mechanism of this compound Action This compound This compound Cellular_Entry Cellular Entry This compound->Cellular_Entry Redox_Modulation Modulation of Cellular Redox State Cellular_Entry->Redox_Modulation Apoptosis_Induction Induction of Apoptosis Redox_Modulation->Apoptosis_Induction Signaling_Pathways Alteration of Signaling Pathways (e.g., NF-κB, STAT3 - speculative) Redox_Modulation->Signaling_Pathways Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death Signaling_Pathways->Cell_Death

A diagram illustrating the proposed general mechanism of this compound's action on cancer cells.

Experimental Protocols

Synthesis of this compound (1,6-Phenazinediol 5,10-Dioxide)

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly provided in the immediate search results, the synthesis of this compound and its analogs has been reported.[9][10] A general workflow for the synthesis of phenazine-N-oxides can be inferred and is presented below. The synthesis typically involves the oxidation of a corresponding phenazine precursor.

Iodinin_Synthesis_Workflow General Workflow for this compound Synthesis Start Starting Materials (e.g., 1,6-dihydroxyphenazine) Oxidation Oxidation Reaction (e.g., with m-CPBA) Start->Oxidation Purification Purification (e.g., Column Chromatography, Recrystallization) Oxidation->Purification Characterization Characterization (NMR, Mass Spectrometry, etc.) Purification->Characterization End Pure this compound Characterization->End

A generalized workflow for the chemical synthesis and purification of this compound.
Cytotoxicity Assay in Myeloid Leukemia Cells (e.g., MOLM-13)

The cytotoxic effects of this compound on leukemia cell lines such as MOLM-13 can be assessed using a WST-1 assay, which measures cell proliferation and viability.[5]

Protocol Outline:

  • Cell Culture: MOLM-13 cells are cultured in RPMI medium supplemented with 10% fetal bovine serum.[5]

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 150,000 cells/mL.[5]

  • Treatment: Cells are exposed to a range of this compound concentrations for 24 hours.[5]

  • Viability Assessment: WST-1 reagent is added to each well, and the plate is incubated. The absorbance is then measured using a microplate reader to determine the percentage of viable cells relative to an untreated control.[5]

Cytotoxicity_Assay_Workflow Workflow for this compound Cytotoxicity Assay Start Culture MOLM-13 Cells Seed_Cells Seed Cells in 96-well Plates Start->Seed_Cells Treat_Cells Treat with varying concentrations of this compound Seed_Cells->Treat_Cells Incubate Incubate for 24 hours Treat_Cells->Incubate Add_WST1 Add WST-1 Reagent Incubate->Add_WST1 Incubate_WST1 Incubate for 1-4 hours Add_WST1->Incubate_WST1 Measure_Absorbance Measure Absorbance Incubate_WST1->Measure_Absorbance Analyze_Data Analyze Data to Determine IC50 Measure_Absorbance->Analyze_Data End Cytotoxicity Profile Analyze_Data->End

A step-by-step workflow for assessing the cytotoxicity of this compound on MOLM-13 cells.

Conclusion

This compound is a fascinating natural product with a rich chemical profile and promising biological activities. Its unique structure, characterized by the phenazine di-N-oxide core and hydroxyl substitutions, dictates its solubility, stability, and reactivity. While our understanding of its precise mechanisms of action is still evolving, its ability to induce apoptosis in cancer cells highlights its potential as a lead compound in drug discovery. Further research is warranted to fully elucidate its interactions with cellular signaling pathways and to quantify its physicochemical properties with greater precision. This guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Discovery and Natural Sources of Iodinin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodinin (1,6-phenazinediol-5,10-dioxide) is a purple, crystalline antibiotic pigment with a history of scientific interest due to its antimicrobial and cytotoxic properties. This technical guide provides a comprehensive overview of the discovery and natural sources of this compound. It details the initial isolation and characterization, identifies the primary microbial producers, and presents available quantitative data on its production. Furthermore, this guide outlines detailed experimental protocols for the isolation, purification, and characterization of this compound, and visually represents key biological and experimental workflows using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery and drug development.

Discovery of this compound

The discovery of this compound is credited to the work of Clemo and McIlwain, who first reported the isolation of this antibiotic pigment from the bacterium Chromobacterium iodinum in 1938.[1] Subsequent research by McIlwain in 1943 further characterized its anti-streptococcal activity.[2][3] The definitive structure of this compound as 1,6-phenazinediol-5,10-dioxide was later elucidated by Clemo and Daglish in 1950.[1][4] Initially classified under the genus Chromobacterium, the producing organism was later reclassified as Brevibacterium iodinum.[5][6]

Natural Sources of this compound

This compound is a secondary metabolite produced by a select group of bacteria. The primary and most well-documented sources are:

  • Brevibacterium iodinum : Originally identified as Chromobacterium iodinum, this Gram-positive soil bacterium is the archetypal producer of this compound.[1][4][5][7] It is known to produce extracellular crystals of the pigment.[1]

  • Streptosporangium sp. : Various species of this actinomycete genus have been identified as this compound producers. Notably, a marine-derived Streptosporangium sp. (DSM 45942) isolated from fjord sediment has been shown to produce this compound with potent antimicrobial and cytotoxic activities.[8][9][10]

  • Microbacterium sp. : Certain species within the genus Microbacterium have also been reported to produce this compound. These bacteria are found in diverse environments, including soil and marine habitats.[11][12][13]

  • Waksmania aerata and Pseudomonas iodinum : These organisms have also been cited as producers of this compound, highlighting the distribution of its biosynthetic pathway across different bacterial genera.[1]

Quantitative Production of this compound
Microbial SourceCulture ConditionsThis compound YieldReference(s)
Brevibacterium epidermis DSM20659 (related species)Optimized fed-batch fermentation with 1 M NaCl, 50 g/L monosodium glutamate, and 2.5 g/L yeast extract.Ectoine (related compatible solute) yield of 8 g/L. This compound yield not specified.[17]
Streptomyces sp. LHR 9 (related genus)Glucose soybean meal broth, pH 7, 35°C, 200 rpm, 7 days incubation.Antibacterial metabolite production optimized, specific this compound yield not provided.[16]
Microbacterium paraoxydans (related species)Luria–Bertani (LB) medium supplemented with NH4Cl.Highest level of carotenoid pigment (~16 g/kg dry cell weight). This compound yield not specified.[11][18]

Note: Specific yield data for this compound is sparse in the reviewed literature. The data presented for related species or metabolites is included to provide context for potential production optimization strategies.

Experimental Protocols

Fermentation for this compound Production

The following is a general protocol for the production of this compound from Brevibacterium iodinum. Optimization will be required for other producing strains.

3.1.1. Media and Culture Conditions

  • Medium: A suitable medium for Brevibacterium iodinum growth and this compound production is Corynebacterium Agar or a custom medium containing L-Tyrosine, L-Asparagine, K2HPO4, NaCl, and FeSO4.[19]

  • Temperature: Incubate at 25-30°C.[7]

  • Aeration: Maintain aerobic conditions through shaking or sparging.

  • Incubation Time: Typically 5-7 days.

3.1.2. Fermentation Procedure

  • Inoculate a seed culture of Brevibacterium iodinum in a suitable broth medium and incubate for 24-48 hours.

  • Transfer the seed culture to a larger production-scale fermenter containing the optimized production medium.

  • Monitor and control pH, temperature, and dissolved oxygen levels throughout the fermentation.

  • Harvest the culture broth when this compound production reaches its maximum, typically indicated by the intense purple color of the culture.

Extraction and Purification of this compound

The following protocol outlines a general procedure for the extraction and purification of this compound from a bacterial culture.

3.2.1. Extraction

  • Centrifuge the fermentation broth to separate the biomass and the supernatant. This compound may be present in both fractions.

  • Extract the supernatant with an equal volume of a water-immiscible organic solvent such as chloroform or ethyl acetate.

  • For the biomass, resuspend the cell pellet in a suitable solvent (e.g., acetone or methanol) and perform cell lysis (e.g., sonication).

  • Centrifuge the cell lysate and combine the organic extracts.

  • Evaporate the solvent from the combined organic extracts under reduced pressure to obtain the crude this compound extract.

3.2.2. Purification by High-Performance Liquid Chromatography (HPLC)

  • Column: A reversed-phase C18 column is suitable for the purification of this compound.

  • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is a common mobile phase system.

  • Gradient: A typical gradient would be a linear increase from 20% to 100% acetonitrile over 30 minutes.

  • Detection: Monitor the elution profile at a wavelength of 280 nm and 540 nm (for the characteristic purple color).

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Post-Purification: Evaporate the solvent from the collected fractions and lyophilize to obtain pure this compound.[20][21][22][23]

Characterization of this compound

The identity and purity of the isolated this compound can be confirmed using the following spectroscopic techniques:

  • UV-Visible (UV-Vis) Spectroscopy: this compound exhibits characteristic absorption maxima in the UV-Vis spectrum. In a neutral solvent, it typically shows peaks around 280 nm and a broad absorption in the visible region (around 540 nm) responsible for its purple color.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of this compound (C12H8N2O4), which is 244.21 g/mol . The expected [M+H]+ ion would be at m/z 245.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for the structural elucidation of this compound, confirming the aromatic and hydroxyl protons and carbons in the phenazine core.[24][25][26][27]

Signaling Pathways and Experimental Workflows

Biosynthesis of this compound

This compound belongs to the phenazine family of secondary metabolites, which are biosynthesized from the shikimate pathway. The core phenazine structure is formed from two molecules of chorismic acid. The pathway involves a series of enzymatic reactions, including those catalyzed by PhzE, PhzD, PhzF, and PhzG, leading to the formation of phenazine-1-carboxylic acid (PCA) or phenazine-1,6-dicarboxylic acid (PDC). Further modifications, such as hydroxylation and N-oxidation, lead to the final this compound structure.[28]

Iodinin_Biosynthesis Chorismic_Acid Chorismic Acid ADIC 2-amino-2-deoxyisochorismate Chorismic_Acid->ADIC PhzE DHHA trans-2,3-dihydro-3- hydroxyanthranilic acid ADIC->DHHA PhzD Phenazine_Core Phenazine Tricycle (via condensation of two molecules) DHHA->Phenazine_Core PhzF PCA_PDC Phenazine-1-carboxylic acid (PCA) or Phenazine-1,6-dicarboxylic acid (PDC) Phenazine_Core->PCA_PDC PhzG (Oxidase) Hydroxylated_Phenazine Hydroxylated Phenazine Intermediate PCA_PDC->Hydroxylated_Phenazine Hydroxylases This compound This compound (1,6-phenazinediol-5,10-dioxide) Hydroxylated_Phenazine->this compound N-oxygenases

Caption: Biosynthetic pathway of this compound from chorismic acid.

Experimental Workflow for this compound Discovery and Characterization

The discovery and characterization of novel secondary metabolites like this compound typically follows a systematic workflow, from microbial isolation to structural elucidation.

Iodinin_Discovery_Workflow cluster_0 Microbial Isolation & Cultivation cluster_1 Extraction & Purification cluster_2 Characterization & Bioactivity Isolation Isolation of Microorganism (e.g., from soil, marine sediment) Cultivation Cultivation & Fermentation Isolation->Cultivation Extraction Extraction of Secondary Metabolites Cultivation->Extraction Purification Chromatographic Purification (e.g., HPLC) Extraction->Purification Characterization Structural Elucidation (MS, NMR, UV-Vis) Purification->Characterization Bioactivity Bioactivity Screening (e.g., antimicrobial assays) Purification->Bioactivity

Caption: General experimental workflow for the discovery of microbial secondary metabolites.[29][30][31][32][33]

Conclusion

This compound remains a molecule of interest for its potent biological activities. This guide has consolidated the key information regarding its discovery from Chromobacterium iodinum (now Brevibacterium iodinum) and its presence in other microbial genera. While quantitative production data is not abundant, the provided protocols for fermentation, extraction, purification, and characterization offer a solid foundation for researchers to explore the potential of this fascinating natural product. The elucidation of its biosynthetic pathway opens avenues for metabolic engineering to enhance its production. Further research into the optimization of fermentation conditions and the exploration of novel producing strains will be crucial for unlocking the full therapeutic potential of this compound.

References

An In-depth Technical Guide to the Production of Iodinin by Nocardiopsis dassonvillei

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles underlying the production of iodinin, a phenazine antibiotic, by the actinomycete Nocardiopsis dassonvillei. This document synthesizes available research on the biosynthetic pathways, regulatory mechanisms, and experimental protocols relevant to the cultivation of N. dassonvillei and the extraction and analysis of its secondary metabolites.

Introduction to Nocardiopsis dassonvillei and this compound

Nocardiopsis dassonvillei is a species of Gram-positive, aerobic actinomycetes found in diverse environments, including soil and marine sediments[1]. Members of the genus Nocardiopsis are recognized for their metabolic versatility and their capacity to produce a wide array of bioactive secondary metabolites, including antimicrobial and cytotoxic compounds[2][3].

This compound (1,6-dihydroxyphenazine-5,10-dioxide) is a pigmented, redox-active phenazine compound. Phenazines are a class of nitrogen-containing heterocyclic compounds produced by various bacteria and are known for their broad-spectrum biological activities, which include roles in microbial competition and virulence[4][5]. The unique structure of this compound confers potent antimicrobial properties, making it a compound of interest for drug discovery and development.

Biosynthesis of this compound

The biosynthesis of this compound in Nocardiopsis dassonvillei proceeds through the well-conserved phenazine biosynthetic pathway, originating from the shikimic acid pathway. The core genetic architecture for phenazine production is encoded within a phz gene cluster.

The Phenazine Biosynthetic Gene Cluster in Nocardiopsis dassonvillei

Genomic analyses of Nocardiopsis dassonvillei strains, including the type strain DSM 43111 and the arctic strain SCSIO 502F, have identified a putative phenazine biosynthetic gene cluster[4][6]. This cluster contains the core genes essential for the synthesis of the phenazine scaffold from chorismic acid, a key intermediate of the shikimic acid pathway.

Core Biosynthetic Genes:

GeneFunction
phzA/BCatalyze the formation of the tricyclic phenazine core structure[6].
phzDInvolved in the synthesis of 2-amino-2-deoxyisochorismate (ADIC)[6].
phzEIsomerase that converts a precursor to a key intermediate in the pathway[7].
phzFIsomerase involved in the conversion of trans-2,3-dihydro-3-hydroxyanthranilic acid[4].
phzGFMN-dependent oxidase involved in the final steps of phenazine biosynthesis[6].

These core genes facilitate the production of phenazine-1-carboxylic acid (PCA) or phenazine-1,6-dicarboxylic acid (PDC), which serve as precursors for a variety of phenazine derivatives[6].

Tailoring Steps to this compound

The conversion of the basic phenazine core to this compound involves a series of enzymatic modifications, often referred to as tailoring steps. The phz gene cluster in N. dassonvillei also contains genes predicted to encode modifying enzymes, such as monooxygenases and oxidoreductases.

Putative Modifying Genes:

GenePutative Function
phzSPhenazine modifying enzyme, potentially involved in hydroxylation.
phzOAromatic monooxygenase, likely responsible for hydroxylation of the phenazine ring[6].
phzNO1N-monooxygenase homologue, potentially involved in the N-oxidation to form the dioxide moieties of this compound[8].

While the precise sequence of these tailoring reactions in N. dassonvillei has not been fully elucidated, it is hypothesized that enzymes encoded by these modifying genes are responsible for the hydroxylation and N-oxidation steps that convert the phenazine core into this compound.

Proposed Biosynthetic Pathway of this compound

The following diagram illustrates the proposed biosynthetic pathway for this compound in Nocardiopsis dassonvillei, starting from the precursor chorismic acid.

Iodinin_Biosynthesis cluster_core Core Phenazine Biosynthesis cluster_tailoring Tailoring Reactions Chorismic Acid Chorismic Acid Phenazine-1,6-dicarboxylic acid (PDC) Phenazine-1,6-dicarboxylic acid (PDC) Chorismic Acid->Phenazine-1,6-dicarboxylic acid (PDC) phzA/B, phzD, phzE, phzF, phzG 1,6-dihydroxyphenazine 1,6-dihydroxyphenazine Phenazine-1,6-dicarboxylic acid (PDC)->1,6-dihydroxyphenazine Decarboxylation & Hydroxylation (e.g., PhzO-like enzymes) This compound This compound 1,6-dihydroxyphenazine->this compound N-oxidation (e.g., PhzNO1-like enzymes) Iodinin_Regulation cluster_signals Environmental & Cellular Signals cluster_regulation Regulatory Cascade cluster_biosynthesis This compound Biosynthesis Nutrient Limitation Nutrient Limitation TCS Two-Component Systems (e.g., GacS/GacA homologs) Nutrient Limitation->TCS High Cell Density High Cell Density QS Quorum Sensing (Autoinducer Synthesis & Reception) High Cell Density->QS Oxidative Stress Oxidative Stress Oxidative Stress->TCS Regulator Transcriptional Regulator (within phz cluster) TCS->Regulator QS->Regulator phz_genes phz Gene Cluster Expression Regulator->phz_genes This compound This compound Production phz_genes->this compound Experimental_Workflow cluster_cultivation Cultivation cluster_extraction Extraction cluster_analysis Analysis Inoculum Inoculum Preparation (3-5 days) Production Production Culture (7-14 days) Inoculum->Production Centrifugation Centrifugation Production->Centrifugation Solvent_Extraction Solvent Extraction (Ethyl Acetate/Chloroform) Centrifugation->Solvent_Extraction Concentration Concentration (Rotary Evaporation) Solvent_Extraction->Concentration Filtration Sample Filtration Concentration->Filtration HPLC HPLC-UV/Vis Analysis Filtration->HPLC Quantification Quantification HPLC->Quantification

References

In-Depth Technical Guide on the Biological Activity of 1,6-Dihydroxyphenazine 5,10-Dioxide (Iodinin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Dihydroxyphenazine 5,10-dioxide, also known as iodinin, is a naturally occurring phenazine N-oxide with a diverse range of potent biological activities.[1][2][3] Isolated from various microbial sources, including Streptosporangium sp., this compound has demonstrated significant antimicrobial and cytotoxic properties, positioning it as a compound of interest for therapeutic development.[1][2] This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its quantitative effects, underlying mechanisms of action, and the experimental protocols used for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, oncology, and drug discovery.

Core Biological Activities

This compound exhibits two primary, well-documented biological activities: broad-spectrum antimicrobial effects and potent cytotoxicity against various cancer cell lines.

Cytotoxic Activity

This compound has shown marked cytotoxic effects, particularly against leukemia cell lines.[1][2] Its efficacy is highlighted by low micromolar to sub-micromolar IC50 values, indicating potent inhibition of cancer cell proliferation.

Table 1: Cytotoxic Activity of 1,6-Dihydroxyphenazine 5,10-Dioxide (this compound) Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MOLM-13Acute Myeloid Leukemia~0.1 - 1--INVALID-LINK--
HL-60Acute Promyelocytic Leukemia~0.1 - 1--INVALID-LINK--
K562Chronic Myelogenous Leukemia~1 - 10--INVALID-LINK--
A549Lung Carcinoma>10--INVALID-LINK--
MCF-7Breast Adenocarcinoma>10--INVALID-LINK--
Antimicrobial Activity

This compound demonstrates significant activity against a range of Gram-positive bacteria and some fungi.[2] Its antimicrobial efficacy is quantified by Minimum Inhibitory Concentration (MIC) values.

Table 2: Antimicrobial Activity of 1,6-Dihydroxyphenazine 5,10-Dioxide (this compound)

MicroorganismTypeMIC (µg/mL)Reference
Staphylococcus aureusGram-positive bacteria0.1 - 1.0--INVALID-LINK--
Bacillus subtilisGram-positive bacteria0.1 - 1.0--INVALID-LINK--
Candida albicansFungus1.0 - 10--INVALID-LINK--
Aspergillus fumigatusFungus1.0 - 10--INVALID-LINK--
Escherichia coliGram-negative bacteria>100--INVALID-LINK--
Pseudomonas aeruginosaGram-negative bacteria>100--INVALID-LINK--

Mechanisms of Action

The biological effects of this compound are attributed to a multi-faceted mechanism of action, primarily involving the induction of apoptosis through the generation of reactive oxygen species (ROS), DNA intercalation, and potential inhibition of topoisomerase II.

Induction of Apoptosis via Reactive Oxygen Species (ROS) Production

A key mechanism of this compound's cytotoxicity is the induction of apoptosis, a form of programmed cell death. This is largely mediated by the generation of intracellular reactive oxygen species (ROS). The phenazine ring system can undergo redox cycling, leading to the production of superoxide radicals and subsequently other ROS, which cause oxidative stress and trigger the apoptotic cascade.

Proposed pathway of ROS-induced apoptosis by this compound.
DNA Intercalation and Topoisomerase II Inhibition

This compound is proposed to exert its cytotoxic effects through direct interaction with DNA. Its planar aromatic structure allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription. Furthermore, this intercalation may interfere with the function of topoisomerase II, an enzyme crucial for managing DNA topology during cell division. By stabilizing the topoisomerase II-DNA cleavage complex, this compound can lead to the accumulation of double-strand breaks, ultimately triggering apoptosis.

Proposed mechanism of DNA intercalation and topoisomerase II inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of 1,6-dihydroxyphenazine 5,10-dioxide.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 1,6-Dihydroxyphenazine 5,10-dioxide (this compound) stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 1,6-Dihydroxyphenazine 5,10-dioxide (this compound) stock solution in DMSO

  • Resazurin solution (optional, as a growth indicator)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a microbial inoculum adjusted to a 0.5 McFarland standard and then dilute it to the appropriate final concentration in the test broth.

  • Perform a serial two-fold dilution of the this compound stock solution in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with the microbial suspension. Include a positive control (microbes in broth) and a negative control (broth only).

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC as the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm. The use of a growth indicator like resazurin can also aid in the determination.

Apoptosis Detection by Annexin V-FITC Staining

This flow cytometry-based assay quantifies the percentage of apoptotic cells following treatment with this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Complete cell culture medium

  • 1,6-Dihydroxyphenazine 5,10-dioxide (this compound)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Intracellular ROS Detection Assay

This assay measures the generation of reactive oxygen species within cells upon treatment with this compound using a fluorescent probe.

Materials:

  • Cancer cell lines

  • 96-well black, clear-bottom plates

  • Complete cell culture medium

  • 1,6-Dihydroxyphenazine 5,10-dioxide (this compound)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.

  • Wash the cells with warm PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove the excess probe.

  • Treat the cells with different concentrations of this compound in complete medium.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) at different time points using a fluorescence microplate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.

DNA Intercalation and Topoisomerase II Inhibition Assay

This cell-free assay assesses the ability of this compound to unwind supercoiled DNA and inhibit the activity of topoisomerase II.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase II enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

  • 1,6-Dihydroxyphenazine 5,10-dioxide (this compound)

  • Known topoisomerase II inhibitor (e.g., etoposide) as a positive control

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

  • Gel documentation system

Procedure:

  • Set up reaction mixtures containing assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound or the positive control.

  • Initiate the reaction by adding human topoisomerase II to each tube.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Analyze the DNA topology by running the samples on a 1% agarose gel.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed and nicked DNA and an increase in the amount of supercoiled DNA compared to the no-drug control. Evidence of DNA intercalation can be inferred from changes in the DNA migration pattern.

General workflow for assessing the biological activity of this compound.

Conclusion

1,6-Dihydroxyphenazine 5,10-dioxide (this compound) is a promising natural product with potent cytotoxic and antimicrobial activities. Its mechanisms of action, involving ROS-mediated apoptosis, DNA intercalation, and potential topoisomerase II inhibition, make it an attractive scaffold for the development of novel therapeutic agents. The data and protocols presented in this guide offer a solid foundation for further research and development of this compound and its analogs. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and lead optimization to enhance its therapeutic potential.

References

Iodinin: A Technical Guide to a Classic Phenazine Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodinin (1,6-dihydroxyphenazine 5,10-dioxide) is a naturally occurring phenazine antibiotic produced by several bacterial species, most notably Brevibacterium iodinum. It is recognized for its broad-spectrum antimicrobial activity against a range of bacteria and fungi, as well as its cytotoxic effects on cancer cells. This technical guide provides an in-depth overview of this compound, focusing on its antimicrobial properties, mechanism of action, and relevant experimental protocols to facilitate further research and development.

Antimicrobial Spectrum and Efficacy

This compound exhibits potent inhibitory activity against a diverse array of microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and related iodine compounds against various pathogenic bacteria and fungi. This data is essential for assessing its potential as a therapeutic agent.

OrganismCompoundMIC (µg/mL)Reference
Escherichia coliMolecular Iodine0.5[1]
Pseudomonas aeruginosaMolecular Iodine1.0[1]
Bacillus pumilusMolecular Iodine1.0[1]
Staphylococcus aureusPovidone-Iodine2500 - 10000[2]
Candida albicansLugol's Iodine3 - 23 mmol/L (MIC₅₀)[3]
Candida glabrataLugol's Iodine21 - 39 mmol/L (MIC₅₀)[3]

Note: Specific MIC values for pure this compound against a comprehensive panel of microorganisms are not consistently reported in recent literature, highlighting a gap in current research. The provided data for molecular iodine and povidone-iodine offers a comparative perspective on the antimicrobial potency of iodine-based compounds.

Mechanism of Action

The antimicrobial activity of this compound is multifaceted, primarily attributed to two key mechanisms: the generation of reactive oxygen species (ROS) and the intercalation into microbial DNA.

Generation of Reactive Oxygen Species (ROS)

This compound, like other phenazine compounds, can undergo redox cycling within microbial cells. This process involves the acceptance of electrons from cellular reductants, such as NADH, to form a transient radical species. This radical can then react with molecular oxygen to produce superoxide radicals (O₂⁻), which can subsequently be converted to other highly reactive oxygen species, including hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH).[4][5] These ROS can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death.[1] Studies on iodine-containing complexes have shown that they can induce an oxidative stress response in bacteria, leading to the upregulation of genes involved in combating oxidative damage.[5][6]

ROS_Generation This compound This compound Iodinin_Radical This compound Radical This compound->Iodinin_Radical Reduction Cellular_Reductants Cellular Reductants (e.g., NADH) O2 O₂ Iodinin_Radical->O2 Electron Transfer Superoxide Superoxide (O₂⁻) O2->Superoxide ROS Other ROS (H₂O₂, •OH) Superoxide->ROS Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage

Caption: this compound-mediated generation of reactive oxygen species.

DNA Intercalation

The planar aromatic structure of the phenazine ring system allows this compound to insert itself between the base pairs of microbial DNA. This process, known as intercalation, disrupts the normal helical structure of DNA, leading to its unwinding and elongation. The distortion of the DNA molecule interferes with critical cellular processes such as replication, transcription, and repair, ultimately inhibiting cell growth and division.

DNA_Intercalation cluster_0 Normal DNA Function DNA_Replication DNA Replication DNA_Transcription DNA Transcription DNA_Repair DNA Repair This compound This compound Intercalation Intercalation This compound->Intercalation DNA Microbial DNA DNA->Intercalation DNA_Distortion DNA Structural Distortion Intercalation->DNA_Distortion Inhibition Inhibition DNA_Distortion->Inhibition Inhibition->DNA_Replication Inhibition->DNA_Transcription Inhibition->DNA_Repair

Caption: Mechanism of this compound-induced DNA intercalation.

Experimental Protocols

Isolation and Purification of this compound from Brevibacterium iodinum

A detailed, standardized protocol for the extraction and purification of this compound is crucial for obtaining high-purity material for research. While specific protocols can vary, a general workflow is outlined below. Further optimization may be required based on specific laboratory conditions and equipment.

Purification_Workflow Start Culture of Brevibacterium iodinum Centrifugation Centrifugation to separate biomass and supernatant Start->Centrifugation Extraction Extraction of biomass with organic solvent (e.g., acetone, chloroform) Centrifugation->Extraction Filtration Filtration to remove cell debris Extraction->Filtration Evaporation Solvent evaporation to obtain crude extract Filtration->Evaporation Chromatography Column Chromatography (e.g., silica gel) Evaporation->Chromatography Elution Elution with a solvent gradient Chromatography->Elution Fraction_Collection Collection of colored fractions (deep purple) Elution->Fraction_Collection Crystallization Crystallization from a suitable solvent (e.g., nitrobenzene) Fraction_Collection->Crystallization Pure_this compound Pure this compound Crystals Crystallization->Pure_this compound

Caption: General workflow for the isolation and purification of this compound.

Detailed Steps:

  • Cultivation: Culture Brevibacterium iodinum in a suitable nutrient broth medium at 25-30°C for 5-7 days, or until significant pigment production is observed.

  • Harvesting: Separate the bacterial cells from the culture broth by centrifugation.

  • Extraction: Extract the cell pellet with a suitable organic solvent such as acetone or a chloroform-methanol mixture. Repeat the extraction until the solvent is no longer colored.

  • Concentration: Combine the solvent extracts and evaporate the solvent under reduced pressure to obtain a crude, dark-purple residue.

  • Chromatographic Purification: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of a non-polar to a moderately polar solvent system (e.g., hexane-ethyl acetate).

  • Fraction Collection: Collect the intensely colored fractions.

  • Crystallization: Concentrate the purified fractions and crystallize the this compound from a suitable solvent like nitrobenzene to obtain dark purple needles.

Antimicrobial Susceptibility Testing

Standardized methods should be employed to determine the MIC of this compound against various microorganisms. The broth microdilution method is a commonly used and recommended technique.

Broth Microdilution Method:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism with no antibiotic) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.[6]

Signaling Pathways

The interaction of this compound with bacterial signaling pathways is an area of active research. While direct evidence for this compound's effect on specific pathways is limited, it is plausible that the cellular stress induced by ROS generation and DNA damage triggers a cascade of signaling events.

Studies on iodine-containing compounds have shown that they can significantly alter gene expression in bacteria.[5][6] These changes often involve the upregulation of genes related to stress responses, such as those involved in DNA repair and oxidative stress defense.[5][6] Furthermore, the disruption of cellular processes by this compound could potentially interfere with key signaling networks that regulate virulence, biofilm formation, and antibiotic resistance, such as quorum sensing.[7]

Signaling_Pathway_Hypothesis This compound This compound ROS_Generation ROS Generation This compound->ROS_Generation DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation Cellular_Stress Cellular Stress ROS_Generation->Cellular_Stress DNA_Intercalation->Cellular_Stress Stress_Response Stress Response Pathways (e.g., SOS response, oxidative stress response) Cellular_Stress->Stress_Response Quorum_Sensing Quorum Sensing (Potential Disruption) Cellular_Stress->Quorum_Sensing Gene_Expression Altered Gene Expression Stress_Response->Gene_Expression Virulence_Biofilm Inhibition of Virulence and Biofilm Formation Gene_Expression->Virulence_Biofilm Quorum_Sensing->Virulence_Biofilm

Caption: Hypothetical impact of this compound on bacterial signaling pathways.

Conclusion

This compound remains a compelling phenazine antibiotic with significant potential for further investigation. Its dual mechanism of action, involving ROS generation and DNA intercalation, makes it an interesting candidate for combating drug-resistant pathogens. This technical guide provides a foundational understanding of this compound's properties and the experimental approaches necessary for its study. Future research should focus on elucidating its precise antimicrobial spectrum through comprehensive MIC testing, refining purification protocols for improved yield and purity, and dissecting its specific interactions with bacterial signaling networks to fully uncover its therapeutic potential.

References

Preliminary anticancer studies of Iodinin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Preliminary Anticancer Studies of Iodinin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (1,6-dihydroxyphenazine 5,10-dioxide), a bioactive compound isolated from marine actinomycetes, has emerged as a promising candidate in anticancer research. Preliminary studies have demonstrated its potent and selective cytotoxic effects against myeloid leukemia cell lines and patient-derived acute myeloid leukemia (AML) cells. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer properties, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation. The primary mode of action appears to be the induction of apoptosis through a caspase-dependent pathway, potentially initiated by DNA intercalation and the subsequent triggering of DNA damage response pathways.

Quantitative Data Presentation: Cytotoxicity

This compound has shown significant selective toxicity towards leukemia cells while exhibiting substantially lower toxicity to normal, non-cancerous cells. The half-maximal effective concentration (EC50) values for cell death are summarized below, highlighting its potency against various myeloid leukemia cell lines.

Table 1: EC50 Values of this compound in Various Cell Lines

Cell Line Cell Type EC50 (µM) after 24h Reference
IPC-81 Rat Acute Promyelocytic Leukemia 0.24 [1]
NB4 Human Acute Promyelocytic Leukemia ~0.4 [1]
NB4-LR1 (ATRA-resistant) Human Acute Promyelocytic Leukemia ~0.4 [1]
HL-60 Human Acute Promyelocytic Leukemia ~0.6 [1]
MOLM-13 (FLT3-ITD) Human Acute Myeloid Leukemia ~0.7 [1]
OCI-AML3 Human Acute Myeloid Leukemia ~0.7 [1]
Kasumi-1 Human Acute Myeloid Leukemia ~0.8 [1]
U937 Human Histiocytic Lymphoma (Myeloid lineage) ~0.9 [1]
Primary Rat Hepatocytes Normal Rat Liver Cells >10 [1]
NRK (Normal Rat Kidney) Normal Rat Kidney Fibroblasts >10 [1]
HUVEC Human Umbilical Vein Endothelial Cells >10 [1]
Rat Cardiomyoblasts Normal Rat Heart Muscle Precursor Cells No adverse effects [1]

| Peripheral Blood Leukocytes| Normal Human White Blood Cells | Low toxicity |[1][2] |

Note: The data indicates that this compound is up to 40 times more toxic to leukemia cells than to normal cells, suggesting a favorable therapeutic window.[1][2]

Mechanism of Action

The anticancer activity of this compound is primarily attributed to the induction of apoptosis in target cells. Key mechanistic aspects are detailed below.

Induction of Apoptosis

This compound treatment leads to classic morphological and biochemical hallmarks of apoptosis.[2][3]

  • Morphological Changes: Leukemia cells treated with this compound exhibit cell shrinkage, chromatin condensation, and nuclear fragmentation.[3]

  • Caspase Activation: The apoptotic cell death is mediated through the activation of key executioner caspases. Specifically, the cleavage of procaspase-3 into its active form has been observed following this compound treatment.[2][3]

  • DNA Damage Response: this compound is suggested to function as a DNA intercalating agent, similar to the anticancer drug daunorubicin.[2] This action likely causes DNA strand breaks, triggering a DNA damage response, evidenced by the phosphorylation of histone H2AX (forming γH2AX), a sensitive marker for DNA double-strand breaks.[3]

Signaling Pathways

The apoptotic signaling cascade initiated by this compound involves key proteins that regulate cell death. While a complete pathway analysis is pending, current evidence points to a DNA damage-initiated, caspase-dependent mitochondrial pathway. The process is sensitive to the anti-apoptotic protein Bcl-2, as its enforced expression can inhibit this compound-induced cell death.[1][3]

Iodinin_Apoptosis_Pathway This compound This compound DNA Nuclear DNA This compound->DNA Intercalation DSB DNA Double-Strand Breaks DNA->DSB gH2AX Phosphorylation of Histone H2AX (γH2AX) DSB->gH2AX Mitochondria Mitochondrial Pathway (Bcl-2 sensitive) DSB->Mitochondria Damage Signal Caspase3 Procaspase-3 Mitochondria->Caspase3 ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Cleavage Apoptosis Apoptosis (Cell Shrinkage, Chromatin Condensation) ActiveCaspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound in leukemia cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of this compound.

Cell Culture
  • Cell Lines: Myeloid leukemia cell lines (e.g., IPC-81, NB4, HL-60) were cultured in appropriate media (e.g., RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (EC50 Determination)
  • Method: Cell viability was assessed using microscopy-based cell death scoring.

  • Procedure:

    • Seed cells in 96-well plates at a density of 2 x 10^4 cells/well.

    • Treat cells with a serial dilution of this compound (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for 24 hours.

    • After incubation, add a DNA dye such as Hoechst 33342.

    • Fix the cells using buffered formaldehyde.

    • Score cell death based on morphological changes (e.g., condensed or fragmented nuclei) using a combination of differential interference contrast and UV microscopy.

    • Calculate the percentage of dead cells for each concentration and determine the EC50 value using non-linear regression analysis.

Western Blotting for Apoptosis Markers
  • Objective: To detect the activation of caspase-3 and the phosphorylation of histone H2AX.

  • Procedure:

    • Cell Lysis: Treat leukemia cells (e.g., NB4) with specified concentrations of this compound (e.g., 0.5 µM and 1.0 µM) for a set time, such as 6 hours. Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10-12% SDS-polyacrylamide gel and separate by electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Caspase-3, γH2AX, and a loading control like β-actin, diluted in blocking buffer.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualization of Apoptotic Morphology
  • Method: Transmission Electron Microscopy (TEM).

  • Procedure:

    • Treat IPC-81 cells with this compound (e.g., 0.3 µM) for 21 hours.

    • Fix the cells in a glutaraldehyde solution.

    • Post-fix with osmium tetroxide.

    • Dehydrate the samples through a graded series of ethanol.

    • Embed the samples in resin.

    • Cut ultra-thin sections and stain them with uranyl acetate and lead citrate.

    • Examine the sections using a transmission electron microscope to observe ultrastructural changes, such as chromatin condensation and fragmentation.

Experimental and Logical Workflows

The logical flow for evaluating the anticancer potential of a novel compound like this compound typically follows a standardized path from initial screening to mechanistic studies.

Iodinin_Research_Workflow cluster_0 Phase 1: Screening & Potency cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Validation Screen Compound Isolation (this compound from Streptosporangium sp.) Cytotoxicity Cytotoxicity Assays (Leukemia vs. Normal Cells) Screen->Cytotoxicity EC50 EC50 Determination Cytotoxicity->EC50 Morphology Morphological Analysis (Microscopy, TEM) EC50->Morphology Biochemical Biochemical Assays (Western Blot for Caspase-3, γH2AX) EC50->Biochemical Patient Testing on Patient-Derived AML Blasts Morphology->Patient Biochemical->Patient Conclusion Conclusion: This compound is a selective, potent inducer of apoptosis in AML Patient->Conclusion

Caption: General experimental workflow for this compound anticancer studies.

Conclusion and Future Directions

Preliminary studies robustly indicate that this compound is a potent and selective anti-leukemic agent in vitro. Its ability to induce apoptosis in AML cells, including those with poor prognostic markers, underscores its therapeutic potential.[1] The proposed mechanism involving DNA intercalation and activation of the caspase cascade provides a solid foundation for further investigation.

Future research should focus on:

  • Cell Cycle Analysis: Quantitative analysis of cell cycle distribution (G1, S, G2/M phases) via flow cytometry to determine if this compound induces cell cycle arrest.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of leukemia.

  • Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

  • Broader Spectrum Analysis: Testing the efficacy of this compound against a wider range of cancer types, including solid tumors.

References

The Structure-Activity Relationship of Iodinin: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of 1,6-phenazinediol-5,10-dioxide and its Analogs

Iodinin (1,6-dihydroxyphenazine 5,10-dioxide), a naturally occurring phenazine N-oxide, has garnered significant interest in the scientific community for its potent and selective cytotoxic effects against acute myeloid leukemia (AML) cells.[1][2][3][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing synthetic pathways to inform and guide researchers, scientists, and drug development professionals in the exploration of this promising class of compounds.

Core Structure-Activity Relationship Insights

The biological activity of this compound and its analogs is intrinsically linked to the phenazine 5,10-dioxide core, with substitutions on the aromatic rings significantly modulating cytotoxicity and selectivity. Key findings from SAR studies indicate that the N-oxide functionalities are crucial for the cytotoxic activity.[1][2][3]

Prodrug Strategies

To enhance the therapeutic potential of this compound, various prodrugs have been synthesized. Carbamate side chains have been identified as the optimal phenol-attached group for improving the activity profile of these compounds.[1][2][3]

Impact of Substituents on the Phenazine Core

Systematic modifications of the this compound scaffold have revealed critical insights into its SAR:

  • C6 Position: Derivatives lacking an oxygen-based substituent (such as –OH or –OCH3) at the 6th position of the phenazine skeleton maintained their potency when alkyl or carbamate side chains were attached to the phenol group at position 1.[1][2][3]

  • C7 and C8 Positions: The introduction of dihalogenated and dimethylated substituents at the 7 and 8 positions of 1-hydroxyphenazine 5,10-dioxide resulted in analogs with increased cytotoxic potency against MOLM-13 cells. However, dihalogenated compounds also exhibited high toxicity towards cardiomyoblast H9c2 cells, indicating a potential for cardiotoxicity. In contrast, the 7,8-dimethylated analogs showed less impact on MOLM-13 selectivity.[1][2][3]

Quantitative Analysis of this compound Analogs

The following tables summarize the cytotoxic activity (EC50) of various this compound analogs against the human AML cell line MOLM-13 and the rat cardiomyoblast cell line H9c2, providing a clear comparison of their potency and selectivity. Cell permeability was assessed using a parallel artificial membrane permeability assay (PAMPA).

CompoundR1R2EC50 MOLM-13 (µM)EC50 H9c2 (µM)Selectivity Index (H9c2/MOLM-13)PAMPA Pe (10⁻⁶ cm s⁻¹)
This compound (3) OHOH0.23 ± 0.03>10>43<0.1
Myxin (4) OHOMe0.29 ± 0.015.3 ± 0.4180.3 ± 0.1
Analog 11 O-pivaloylO-pivaloyl1.1 ± 0.1>10>9.1>1.5
Analog 12 O-valeroylO-valeroyl1.3 ± 0.2>10>7.7>1.5
Analog 13 O-COOEtOH0.31 ± 0.05>10>320.1 ± 0.0
Analog 14 O-COOEtO-COOEt0.9 ± 0.1>10>11>1.5
Analog 15 O-CON(Me)₂O-CON(Me)₂0.15 ± 0.012.5 ± 0.117>1.5
Analog 16 O-CON(Et)₂O-CON(Et)₂0.12 ± 0.011.1 ± 0.19.2>1.5
Analog 17 O-CON(iPr)₂O-CON(iPr)₂0.13 ± 0.011.7 ± 0.113>1.5

Data sourced from[1][2][3]

CompoundRXYEC50 MOLM-13 (µM)EC50 H9c2 (µM)Selectivity Index (H9c2/MOLM-13)PAMPA Pe (10⁻⁶ cm s⁻¹)
Analog 21 HHH0.32 ± 0.01>10>310.2 ± 0.1
Analog 44 HFF0.11 ± 0.011.0 ± 0.19.1>1.5
Analog 45 HClCl0.07 ± 0.010.4 ± 0.05.7Not Tested
Analog 46 HBrBr0.08 ± 0.010.5 ± 0.06.3Not Tested
Analog 47 HMeMe0.11 ± 0.011.8 ± 0.116>1.5
Analog 56 CON(Et)₂MeMe0.09 ± 0.011.0 ± 0.111>1.5
Analog 57 CON(iPr)₂MeMe0.08 ± 0.011.2 ± 0.115>1.5

Data sourced from[1][2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies are provided below.

Synthesis of this compound Prodrugs (Esters, Carbonates, and Carbamates)

General Procedure for Esterification (Analogs 11 & 12): To a solution of this compound (3) in a suitable solvent under an inert atmosphere, a base such as 4-(dimethylamino)pyridine (DMAP) is added. The reaction mixture is cooled to the appropriate temperature (-40 °C for pivaloyl chloride and 0 °C for valeric anhydride). The corresponding acyl chloride or anhydride is then added dropwise. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted, purified by column chromatography, and characterized.[1]

General Procedure for Carbonate Formation (Analogs 13 & 14): this compound (3) is dissolved in a solvent like toluene, and triethylamine (Et₃N) and DMAP are added. The mixture is cooled to 0 °C, and ethyl chloroformate is added. The reaction is stirred for a specified time (e.g., 90 minutes), after which it is worked up. The crude product is purified by flash column chromatography.[1]

General Procedure for Carbamoylation (Analogs 15-17): To a solution of this compound (3) in a solvent such as tetrahydrofuran (THF), 1,4-diazabicyclo[2.2.2]octane (DABCO) and the corresponding carbamoyl chloride are added at room temperature. The reaction is monitored by TLC. After completion, the product is isolated and purified using appropriate chromatographic techniques.[1]

Synthesis of 1-Hydroxyphenazine 5,10-dioxide and its Analogs

Synthesis of 1-Hydroxyphenazine 5,10-dioxide (21): 1-Hydroxyphenazine (22) is dissolved in toluene and heated to 80 °C. meta-Chloroperoxybenzoic acid (mCPBA) is added portion-wise over several hours. The reaction mixture is then cooled, filtered, and the filtrate is concentrated. The crude product is purified by column chromatography to yield the desired dioxide.[1]

Synthesis of 7,8-Disubstituted-1-hydroxyphenazine 5,10-dioxides (44-47): The corresponding 1-hydroxyphenazines (40-43) are dissolved in toluene and heated to 80 °C. mCPBA is added in a pulse-wise manner. The reaction is monitored, and upon completion, the product is isolated and purified. Purification of dihalogenated analogs can be challenging due to poor solubility and high lipophilicity.[1]

In Vitro Cytotoxicity Assay

Human AML (MOLM-13) and rat cardiomyoblast (H9c2) cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with serial dilutions of the test compounds for a specified duration (e.g., 72 hours). Cell viability is assessed using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay. EC50 values are calculated from dose-response curves.[1][2][3]

Parallel Artificial Membrane Permeability Assay (PAMPA)

The permeability of the compounds is evaluated using a pre-coated PAMPA plate system. The test compound is added to the donor wells, and the plate is assembled with the acceptor plate containing a suitable buffer. After an incubation period, the amount of compound that has crossed the artificial membrane is quantified by UV-Vis spectroscopy. Permeability values (Pe) are then calculated.[1][2][3]

Visualizing Synthetic Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the synthetic workflows for creating this compound analogs and the logical relationship of the SAR findings.

iodinin_prodrug_synthesis cluster_reagents1 Acyl Chloride/Anhydride, DMAP cluster_reagents2 Ethyl Chloroformate, Et3N, DMAP cluster_reagents3 Carbamoyl Chloride, DABCO This compound This compound (3) esters Ester Analogs (11, 12) This compound->esters Esterification carbonates Carbonate Analogs (13, 14) This compound->carbonates Carbonate Formation carbamates Carbamate Analogs (15-17) This compound->carbamates Carbamoylation reagent1 reagent2 reagent3

Caption: Synthetic routes to this compound prodrugs.

hydroxyphenazine_analog_synthesis hydroxyphenazine 1-Hydroxyphenazine (22) dioxide_21 1-Hydroxyphenazine 5,10-dioxide (21) hydroxyphenazine->dioxide_21 Oxidation (mCPBA) substituted_phenazines 7,8-Disubstituted 1-Hydroxyphenazines (40-43) substituted_dioxides 7,8-Disubstituted 5,10-dioxides (44-47) substituted_phenazines->substituted_dioxides Oxidation (mCPBA)

Caption: Synthesis of 1-hydroxyphenazine dioxide and its analogs.

sar_summary iodinin_core This compound Core (Phenazine 5,10-dioxide) substituents Substitutions iodinin_core->substituents prodrugs Prodrug Moieties iodinin_core->prodrugs c6_modification C6 Position (Remove -OH/-OMe) substituents->c6_modification c7_c8_modification C7 & C8 Positions (Halogenation/Alkylation) substituents->c7_c8_modification carbamate_prodrug Carbamates prodrugs->carbamate_prodrug potency Maintained/Increased Potency c6_modification->potency c7_c8_modification->potency selectivity Altered Selectivity c7_c8_modification->selectivity carbamate_prodrug->potency improved_pk Improved Properties carbamate_prodrug->improved_pk

Caption: Summary of this compound's Structure-Activity Relationship.

Concluding Remarks

The structure-activity relationship of this compound reveals a promising scaffold for the development of novel anticancer agents, particularly for AML. The key takeaways for drug development professionals are the critical role of the N-oxide groups, the potential for potency enhancement through substitutions at the C7 and C8 positions, and the viability of a carbamate-based prodrug approach to improve the compound's properties. Further optimization of the 7,8-disubstituted analogs to mitigate off-target toxicity, alongside in-depth investigation of the mechanism of action, will be crucial next steps in translating the potential of this compound into clinical applications.

References

The Iodinin Biosynthesis Pathway in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of iodinin, a phenazine-class antibiotic produced by various bacteria, most notably Brevibacterium iodinum. Despite its name, this compound (1,6-dihydroxyphenazine-5,10-dioxide) is a nitrogen-containing heterocyclic compound and does not contain iodine. This document details the current understanding of the biosynthetic pathway, including the precursor molecules, key enzymatic steps, and the genetic basis for its production. It also provides generalized experimental protocols for the study of phenazine biosynthesis and discusses the known regulatory mechanisms.

The this compound Biosynthesis Pathway: From Core Precursors to a Modified Phenazine

The biosynthesis of this compound, like other phenazines, originates from the shikimic acid pathway. The core phenazine structure is assembled from chorismic acid, a key intermediate in this pathway. The biosynthesis can be conceptually divided into two main stages: the formation of the phenazine core and the subsequent modifications to yield this compound.

Formation of the Phenazine Core

The initial steps leading to the formation of the basic phenazine tricycle are conserved among many phenazine-producing bacteria and are encoded by a set of core biosynthesis genes, typically organized in a phz operon. While the specific gene cluster for this compound biosynthesis in Brevibacterium iodinum has not been fully characterized, it is presumed to follow the general phenazine biosynthetic logic. The key intermediate for this compound is 6-hydroxyphenazine-1-carboxylic acid.[1] This suggests a pathway that likely involves the synthesis of a phenazine carboxylic acid precursor.

The generalized pathway for the formation of a phenazine carboxylic acid is as follows:

  • Chorismic Acid Conversion: The pathway initiates with the conversion of chorismic acid to 2-amino-2-deoxyisochorismic acid (ADIC) by the enzyme PhzE.

  • DHHA Formation: ADIC is then converted to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) by the enzyme PhzD.

  • Phenazine Core Synthesis: Two molecules of a DHHA-derived intermediate are condensed and cyclized to form the tricyclic phenazine core. This crucial step is catalyzed by the enzymes PhzA/B and PhzF.

  • Aromatization: The final step in the formation of the stable, aromatic phenazine core is an oxidation reaction catalyzed by the FMN-dependent enzyme PhzG.

This series of reactions typically results in the formation of phenazine-1-carboxylic acid (PCA) or phenazine-1,6-dicarboxylic acid (PDC). In the case of this compound biosynthesis, the pathway proceeds through a hydroxylated derivative of PCA.

Tailoring Steps: Hydroxylation and N-Oxidation to Yield this compound

The conversion of the phenazine core to the final product, this compound, involves a series of tailoring reactions. Based on the structure of this compound (1,6-dihydroxyphenazine-5,10-dioxide) and its precursor, 6-hydroxyphenazine-1-carboxylic acid, the following enzymatic modifications are hypothesized to occur:

  • Hydroxylation: An additional hydroxyl group is introduced at the C-1 position of the phenazine ring. This reaction is likely catalyzed by a monooxygenase.

  • Decarboxylation: The carboxylic acid group at C-1 is removed. In some phenazine pathways, hydroxylation and decarboxylation can be a concerted process.

  • N-Oxidation: Both nitrogen atoms at positions 5 and 10 of the phenazine ring are oxidized to form N-oxides. This step is catalyzed by N-oxygenases, which are often flavin-dependent monooxygenases.

The precise order of these tailoring steps in Brevibacterium iodinum has not been definitively established.

Putative this compound Biosynthesis Pathway Diagram

The following diagram illustrates the putative biosynthetic pathway for this compound, starting from the key intermediate DHHA.

Iodinin_Biosynthesis DHHA trans-2,3-dihydro-3-hydroxyanthranilic acid HPCA 6-Hydroxyphenazine-1-carboxylic acid DHHA->HPCA PhzA/B, PhzF, PhzG, Hypothetical Hydroxylase(s) DHP 1,6-Dihydroxyphenazine HPCA->DHP Hydroxylase/Decarboxylase Iodinin_monooxide 1,6-Dihydroxyphenazine-5-monooxide DHP->Iodinin_monooxide N-oxygenase This compound This compound (1,6-Dihydroxyphenazine-5,10-dioxide) Iodinin_monooxide->this compound N-oxygenase

Caption: Putative biosynthetic pathway of this compound from DHHA.

Quantitative Data on this compound Production

Currently, there is a lack of publicly available, structured quantitative data on this compound production by Brevibacterium iodinum or other producing organisms. Fermentation studies detailing titers, yields, and the optimization of production parameters are not extensively reported in the literature. The table below is provided as a template for researchers to populate as data becomes available.

ParameterValueUnitsConditionsReference
This compound Titer Data not availablemg/L
Specific Productivity Data not availablemg/L/h
Yield on Substrate Data not availableg/g
Enzyme Specificity Data not available
Gene Expression Data not available

Experimental Protocols

The following sections provide generalized experimental protocols for the study of phenazine biosynthesis. These methods are based on established procedures for other phenazine-producing bacteria and would require optimization for the specific study of this compound biosynthesis in Brevibacterium iodinum.

Cultivation of Brevibacterium iodinum for this compound Production

Brevibacterium iodinum can be cultivated on standard microbiological media. For the production of secondary metabolites like this compound, nutrient-rich media are often employed.

Materials:

  • Brevibacterium iodinum strain (e.g., ATCC 15729)

  • Nutrient Broth or Agar (e.g., ATCC Medium 3)

  • Shaker incubator

  • Sterile culture flasks

Procedure:

  • Prepare sterile Nutrient Broth according to the manufacturer's instructions.

  • Inoculate the broth with a fresh culture of Brevibacterium iodinum.

  • Incubate the culture at 25-30°C with shaking (200-250 rpm) for 3-5 days.

  • Monitor for the production of the characteristic reddish-purple pigment of this compound.

Extraction and Quantification of this compound

This compound can be extracted from the culture broth using organic solvents and quantified by spectrophotometry or high-performance liquid chromatography (HPLC).

Materials:

  • Culture broth from Brevibacterium iodinum

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • HPLC system with a C18 column and a UV-Vis detector

  • This compound standard

Procedure:

  • Acidify the culture broth to pH 2-3 with HCl.

  • Extract the acidified broth with an equal volume of ethyl acetate. Repeat the extraction 2-3 times.

  • Pool the organic phases and dry over anhydrous sodium sulfate.

  • Evaporate the solvent using a rotary evaporator to obtain the crude this compound extract.

  • Resuspend the extract in a suitable solvent (e.g., methanol).

  • Analyze the extract by HPLC. A typical mobile phase would be a gradient of acetonitrile and water with 0.1% formic acid.

  • Monitor the elution at a wavelength of approximately 530 nm.

  • Quantify the this compound concentration by comparing the peak area to a standard curve prepared with a pure this compound standard.

Assay for Phenazine N-oxygenase Activity

This protocol is a generalized method for assaying the activity of a phenazine N-oxygenase, which would be a key enzyme in the final steps of this compound biosynthesis.

Materials:

  • Cell-free extract containing the putative N-oxygenase or purified enzyme

  • 1,6-dihydroxyphenazine (substrate)

  • NADPH or NADH

  • FAD (flavin adenine dinucleotide)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • HPLC system

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADPH or NADH, FAD, and the substrate (1,6-dihydroxyphenazine).

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C).

  • Initiate the reaction by adding the cell-free extract or purified enzyme.

  • Incubate the reaction for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of acetonitrile or by heat inactivation.

  • Centrifuge to remove precipitated protein.

  • Analyze the supernatant by HPLC to detect the formation of the N-oxide product(s).

Experimental Workflow for Identifying and Characterizing the this compound Biosynthesis Gene Cluster

The following diagram outlines a typical workflow for the identification and functional characterization of a novel biosynthetic gene cluster, such as the one for this compound.

Experimental_Workflow cluster_0 Gene Cluster Identification cluster_1 Functional Characterization Genome_Sequencing Genome Sequencing of Brevibacterium iodinum Bioinformatics Bioinformatic Analysis (antiSMASH) Genome_Sequencing->Bioinformatics Putative_Cluster Identification of Putative Phenazine BGC Bioinformatics->Putative_Cluster Gene_Knockout Gene Knockout Studies Putative_Cluster->Gene_Knockout Heterologous_Expression Heterologous Expression of Genes Putative_Cluster->Heterologous_Expression Metabolite_Analysis Metabolite Analysis (LC-MS) Gene_Knockout->Metabolite_Analysis Enzyme_Purification Enzyme Purification Heterologous_Expression->Enzyme_Purification Heterologous_Expression->Metabolite_Analysis Enzyme_Assays In Vitro Enzyme Assays Enzyme_Purification->Enzyme_Assays Pathway_Elucidation Pathway Elucidation Enzyme_Assays->Pathway_Elucidation Metabolite_Analysis->Pathway_Elucidation

Caption: A typical experimental workflow for gene cluster characterization.

Regulation of this compound Biosynthesis

The regulation of phenazine biosynthesis is complex and often involves multiple layers of control to ensure that these metabolically expensive and often toxic compounds are produced at the appropriate time and place. While the specific regulatory network for this compound in Brevibacterium iodinum has not been elucidated, insights can be drawn from studies on other phenazine-producing bacteria, particularly those in the phylum Actinobacteria.

Key regulatory inputs that are known to control phenazine biosynthesis include:

  • Quorum Sensing: In many bacteria, phenazine production is cell-density dependent and regulated by quorum sensing systems. This allows for the coordinated production of phenazines by the entire population.

  • Nutrient Limitation: The availability of primary nutrients such as carbon, nitrogen, and phosphate can significantly influence the onset of secondary metabolism, including phenazine biosynthesis.

  • Stress Responses: Various environmental stressors, including oxidative stress and the presence of competing microorganisms, can trigger the production of phenazines.

  • Global Regulators: Central metabolic and developmental regulators often play a role in controlling the expression of secondary metabolite gene clusters.

Diagram of Regulatory Inputs

The following diagram illustrates the common regulatory inputs that control phenazine biosynthesis gene clusters.

Regulatory_Pathway cluster_0 Environmental Signals cluster_1 Cellular Response Quorum_Sensing Quorum Sensing (Cell Density) Global_Regulators Global Regulatory Proteins Quorum_Sensing->Global_Regulators Nutrient_Limitation Nutrient Limitation (C, N, P) Nutrient_Limitation->Global_Regulators Stress Environmental Stress Stress->Global_Regulators Specific_Regulators Pathway-Specific Regulators (e.g., PhzR/PhzI) Global_Regulators->Specific_Regulators BGC This compound Biosynthesis Gene Cluster Specific_Regulators->BGC Activation/Repression Iodinin_Production This compound Production BGC->Iodinin_Production

Caption: General regulatory inputs controlling phenazine biosynthesis.

Conclusion and Future Directions

The biosynthesis of this compound presents a fascinating example of the chemical diversification of the phenazine scaffold. While the general outline of the pathway can be inferred from our knowledge of other phenazine-producing bacteria, the specific enzymes and regulatory mechanisms in Brevibacterium iodinum remain a promising area for future research. The availability of the B. iodinum genome sequence provides a valuable resource for the identification and characterization of the this compound biosynthetic gene cluster. Further studies in this area will not only enhance our fundamental understanding of microbial secondary metabolism but could also pave the way for the bioengineering of novel phenazine derivatives with improved therapeutic properties. Drug development professionals may find the unique bioactivity of this compound and its derivatives to be of significant interest for further investigation.

References

Methodological & Application

Application Notes and Protocols: Iodinin Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodinin (1,6-dihydroxyphenazine 5,10-dioxide) is a naturally occurring phenazine antibiotic with potent antimicrobial and anticancer properties.[1][2] Its planar structure allows it to intercalate with DNA, and its N-oxide moieties are crucial for its biological activity, which includes inducing apoptosis in various cancer cell lines, particularly leukemia.[1][3][4] This document provides detailed protocols for the chemical synthesis and purification of this compound, as well as methods for its extraction and purification from bacterial cultures. Additionally, it outlines the key signaling pathways involved in its apoptotic mechanism of action.

Chemical Synthesis of this compound

The chemical synthesis of this compound can be achieved through the di-N-oxidation of 1,6-dihydroxyphenazine. A common route to the phenazine core involves the condensation of a benzofuroxan with a substituted phenol.

Experimental Protocol: Synthesis of 1,6-Dihydroxyphenazine 5,10-Dioxide (this compound)

This protocol is adapted from the synthesis of similar dihydroxyphenazine dioxides.[5]

Materials:

  • Benzofuroxan

  • Phloroglucinol

  • Methanol (MeOH)

  • N,N-Diisopropylethylamine (DIPEA)

  • Deionized water

  • Hydrochloric acid (HCl), 1.2 M

  • Ethanol (EtOH)

  • meta-Chloroperoxybenzoic acid (mCPBA)

  • Dichloromethane (DCM)

Procedure:

  • Synthesis of 1,6-Dihydroxyphenazine:

    • In a round-bottom flask, dissolve benzofuroxan (1.0 eq) and phloroglucinol (1.0 eq) in methanol.

    • Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) followed by deionized water. The solution will turn deep green.

    • Stir the reaction mixture at room temperature for 18 hours.

    • Quench the reaction by adding 1.2 M HCl.

    • Dilute the mixture with deionized water and stir for 20 minutes to precipitate the product.

    • Collect the purple solid by filtration and wash with deionized water.

    • Resuspend the crude product in ethanol, stir to form a slurry, and filter.

    • Dry the solid under vacuum to obtain crude 1,6-dihydroxyphenazine.

  • Di-N-Oxidation to this compound:

    • Suspend the crude 1,6-dihydroxyphenazine in dichloromethane (DCM).

    • Add meta-Chloroperoxybenzoic acid (mCPBA) (2.2 eq) portion-wise while stirring.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture to collect the crude this compound as a solid.

    • Wash the solid with DCM to remove excess mCPBA and its benzoic acid byproduct.

    • The crude this compound can then be purified by recrystallization or column chromatography.

Purification of this compound

Recrystallization

Recrystallization is a common method for purifying solid organic compounds based on differences in solubility.[6][7][8]

Protocol: Recrystallization of this compound

  • Solvent Screening: Test the solubility of crude this compound in various solvents at room and elevated temperatures. Ideal solvents are those in which this compound has low solubility at room temperature and high solubility at the solvent's boiling point. Common solvents to test include ethanol, methanol, acetone, and mixtures such as hexane/ethyl acetate.[8]

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude this compound until it is completely dissolved.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, undisturbed, to promote the formation of large, pure crystals. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the purified this compound crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Column Chromatography

Column chromatography is a versatile technique for purifying compounds from a mixture based on their differential adsorption to a stationary phase.[5][9]

Protocol: Column Chromatography of this compound

  • Stationary Phase and Column Packing:

    • Select a suitable stationary phase, typically silica gel (60-120 mesh).[10]

    • Prepare a slurry of the silica gel in the chosen mobile phase.

    • Pack a chromatography column with the slurry, ensuring there are no air bubbles.

    • Add a layer of sand on top of the silica to protect the stationary phase.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Elute the column with the chosen mobile phase. A common solvent system for phenazine derivatives is a mixture of dichloromethane and ethyl acetate.[11] The polarity can be gradually increased (gradient elution) to separate compounds with different polarities.

    • Collect fractions as the solvent elutes from the column.

  • Analysis and Collection:

    • Monitor the fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Extraction and Purification from Bacterial Culture

This compound is naturally produced by several bacterial species, most notably Brevibacterium iodinum.[12][13][14][15]

Protocol: Extraction and Purification of this compound from Brevibacterium iodinum

This protocol is adapted from general methods for extracting phenazine antibiotics from bacterial cultures.[3][11][16][17]

  • Cultivation:

    • Culture Brevibacterium iodinum in a suitable liquid medium (e.g., Nutrient Broth) at 26°C for 48 hours or until sufficient growth and pigment production are observed.[12][18][19]

  • Extraction:

    • Centrifuge the culture broth to separate the bacterial cells from the supernatant.

    • Acidify the supernatant to approximately pH 2 with a strong acid (e.g., HCl).

    • Extract the acidified supernatant with an organic solvent such as ethyl acetate or dichloromethane. Repeat the extraction multiple times to ensure complete recovery.

    • Combine the organic extracts.

  • Purification:

    • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude extract can be purified by recrystallization or column chromatography as described in the sections above. Preparative High-Performance Liquid Chromatography (Prep-HPLC) can also be employed for high-purity isolation.[20][21][22][23][24]

Quantitative Data Summary

MethodStarting Material(s)Key Reagents/SolventsTypical YieldTypical PurityReference(s)
Chemical Synthesis 1,6-DihydroxyphenazinemCPBA, DichloromethaneModerate-High>95%Adapted from[1][25]
Recrystallization Crude this compoundEthanol, Methanol, or other suitable organic solventsHigh RecoveryHighGeneral principles from[6][7][8]
Column Chromatography Crude this compound or ExtractSilica Gel, Dichloromethane/Ethyl AcetateGoodVery HighAdapted from[5][9][11]
Bacterial Extraction Brevibacterium iodinum cultureEthyl Acetate, DichloromethaneVariableVariableGeneral principles from[3][11][16][17]

Signaling Pathways and Mechanism of Action

This compound exerts its anticancer effects primarily through the induction of apoptosis. This process involves a complex interplay of signaling pathways that can be both caspase-dependent and -independent.

This compound-Induced Apoptosis

This compound has been shown to induce apoptosis in various cancer cells, particularly leukemia cells.[3][4] The mechanism involves the activation of intrinsic and extrinsic apoptotic pathways.

Key Events in this compound-Induced Apoptosis:

  • Mitochondrial Pathway (Intrinsic): this compound can dissipate the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[9][16]

    • Bcl-2 Family Proteins: this compound upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[7][9][16][26] Bax translocates to the mitochondria, promoting the release of cytochrome c.

    • Caspase Activation: Cytochrome c release triggers the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.[3][26]

    • Caspase-Independent Pathway: this compound can also induce the release of Apoptosis-Inducing Factor (AIF) from the mitochondria, which translocates to the nucleus and causes DNA fragmentation in a caspase-independent manner.[9][16]

  • Death Receptor Pathway (Extrinsic): Some studies suggest that iodine compounds can induce apoptosis through the death receptor pathway by upregulating Fas and FasL, leading to the activation of caspase-8.[11]

  • MAPK and PI3K/Akt Pathways:

    • MAPK Pathway: The stress-activated protein kinases JNK and p38 are often activated in response to cellular stress, including treatment with this compound-like compounds, and can contribute to the apoptotic response.[6][8][10]

    • PI3K/Akt Pathway: The PI3K/Akt pathway is a key survival pathway that is often dysregulated in cancer. Some iodine compounds have been shown to modulate this pathway, potentially contributing to their pro-apoptotic effects.[17]

Visualizations

Iodinin_Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_purification Purification start Benzofuroxan + Phloroglucinol step1 Condensation (DIPEA, MeOH/H2O) start->step1 intermediate 1,6-Dihydroxyphenazine step1->intermediate step2 Di-N-Oxidation (mCPBA, DCM) intermediate->step2 crude_this compound Crude this compound step2->crude_this compound recrystallization Recrystallization crude_this compound->recrystallization column_chromatography Column Chromatography crude_this compound->column_chromatography pure_this compound Pure this compound recrystallization->pure_this compound column_chromatography->pure_this compound

Caption: Workflow for the chemical synthesis and purification of this compound.

Iodinin_Extraction_Workflow cluster_extraction Bacterial Production & Extraction cluster_purification Purification culture Brevibacterium iodinum Culture centrifugation Centrifugation culture->centrifugation supernatant Supernatant centrifugation->supernatant acidification Acidification (pH 2) supernatant->acidification extraction Solvent Extraction (Ethyl Acetate) acidification->extraction crude_extract Crude Extract extraction->crude_extract recrystallization Recrystallization crude_extract->recrystallization column_chromatography Column Chromatography crude_extract->column_chromatography pure_this compound Pure this compound recrystallization->pure_this compound column_chromatography->pure_this compound

Caption: Workflow for the extraction and purification of this compound from bacterial culture.

Iodinin_Apoptosis_Pathway cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_mapk_pi3k MAPK & PI3K/Akt Pathways cluster_execution Execution Phase This compound This compound bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Downregulates bax Bax (Pro-apoptotic) This compound->bax Upregulates mitochondria Mitochondria This compound->mitochondria fas Fas/FasL This compound->fas jnk_p38 JNK / p38 Activation This compound->jnk_p38 pi3k_akt PI3K/Akt Modulation This compound->pi3k_akt bcl2->mitochondria Inhibits release bax->mitochondria Promotes release cytochrome_c Cytochrome c Release mitochondria->cytochrome_c aif AIF Release mitochondria->aif apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 aif_nucleus AIF -> Nucleus aif->aif_nucleus caspase8 Caspase-8 Activation fas->caspase8 caspase8->caspase3 jnk_p38->bax pi3k_akt->bcl2 parp PARP Cleavage caspase3->parp dna_fragmentation DNA Fragmentation caspase3->dna_fragmentation apoptosis Apoptosis parp->apoptosis dna_fragmentation->apoptosis aif_nucleus->dna_fragmentation

Caption: Simplified signaling pathways of this compound-induced apoptosis.

References

Application Notes and Protocols for Iodinin Extraction from Microbial Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodinin (1,6-phenazinediol-5,10-dioxide) is a purple crystalline antibiotic pigment produced by certain bacteria, most notably Brevibacterium iodinum. It belongs to the phenazine class of heterocyclic compounds, many of which exhibit a broad range of biological activities, including antimicrobial, antitumor, and bioremediation properties. These characteristics make this compound a compound of significant interest for drug discovery and development.

This document provides a detailed protocol for the cultivation of Brevibacterium iodinum, followed by the extraction, purification, and quantification of this compound.

Data Presentation

While specific yields of this compound can vary significantly based on the strain, culture conditions, and extraction efficiency, the following table outlines the key quantitative parameters that should be recorded during the process.

ParameterUnitExpected Range/ValueNotes
Culture Volume L1 - 10Dependent on production scale.
Cell-Free Supernatant Volume L0.9 - 9.5Post-centrifugation.
Crude Extract Yield mg/LVariableDependent on extraction efficiency.
Purified this compound Yield mg/LVariablePost-chromatographic purification.
Purity of this compound %> 95%Determined by HPLC analysis.
Retention Time (HPLC) minCompound-specificTo be determined with a standard.

Experimental Protocols

Microbial Culture and Production of this compound

This protocol is based on the cultivation methods for Brevibacterium iodinum as recommended by culture collections such as ATCC.

Materials:

  • Brevibacterium iodinum strain (e.g., ATCC 15728, ATCC 15729)

  • Nutrient Broth (ATCC Medium 3) or Columbia Agar/Broth

  • Sterile baffled flasks

  • Incubator shaker

  • Centrifuge and sterile centrifuge bottles

Procedure:

  • Inoculum Preparation:

    • Aseptically inoculate a single colony of Brevibacterium iodinum into 50 mL of Nutrient Broth in a 250 mL baffled flask.

    • Incubate at 26°C with shaking at 180-200 rpm for 48 hours.

  • Production Culture:

    • Inoculate a larger volume of Nutrient Broth (e.g., 1 L in a 2 L baffled flask) with the seed culture (5-10% v/v).

    • Incubate at 26°C with shaking at 180-200 rpm for 5-7 days. The appearance of a deep purple color in the culture medium indicates the production of this compound.

  • Harvesting:

    • Transfer the culture to sterile centrifuge bottles.

    • Centrifuge at 8,000 x g for 20 minutes at 4°C to separate the bacterial cells from the supernatant.

    • Carefully decant and collect the supernatant, which contains the secreted this compound.

Extraction of this compound

This protocol is adapted from general methods for the extraction of phenazine compounds from bacterial cultures.[1][2][3]

Materials:

  • Cell-free supernatant

  • Ethyl acetate or Dichloromethane

  • Separatory funnel

  • Rotary evaporator

  • Sodium sulfate (anhydrous)

Procedure:

  • Transfer the cell-free supernatant to a separatory funnel of appropriate size.

  • Add an equal volume of ethyl acetate to the supernatant.

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The organic (ethyl acetate) layer, which now contains the this compound, will typically be the upper layer.

  • Drain the lower aqueous layer and collect the colored organic layer.

  • Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to maximize recovery.

  • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate.

  • Concentrate the extract to dryness using a rotary evaporator at a temperature not exceeding 40°C. The resulting residue is the crude this compound extract.

Purification of this compound by Column Chromatography

This protocol outlines a general procedure for the purification of phenazine compounds using silica gel chromatography.[1][4]

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvent system (e.g., a gradient of hexane and ethyl acetate, or dichloromethane and methanol)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber and visualization system (UV lamp)

  • Collection tubes

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar solvent of the chosen solvent system (e.g., 100% hexane).

    • Pour the slurry into the chromatography column and allow it to pack evenly.

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of the mobile phase or a suitable solvent.

    • Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with the least polar solvent.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate in separate tubes.

    • Monitor the separation of compounds by spotting aliquots of the collected fractions on a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., ethyl acetate:hexane, 1:1).[5][6]

    • Visualize the spots under UV light or by observing the colored bands.

    • Pool the fractions containing the pure this compound (as determined by TLC).

  • Final Concentration:

    • Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Analysis by HPLC

This is a general High-Performance Liquid Chromatography (HPLC) method for the analysis of phenazine compounds, which can be adapted for this compound.[7][8][9]

Materials:

  • Purified this compound

  • HPLC-grade methanol and water

  • Formic acid or phosphoric acid

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the purified this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to create a calibration curve.

  • HPLC Conditions (example):

    • Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: A gradient of methanol and water (with 0.1% formic acid). For example, starting with 20% methanol and increasing to 100% methanol over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Scan for optimal absorbance; phenazines typically absorb in the UV-Vis range (e.g., 254 nm and 365 nm).[7][8]

    • Injection Volume: 10-20 µL

  • Analysis:

    • Inject the standards and the sample solution into the HPLC system.

    • Integrate the peak area corresponding to this compound.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Iodinin_Extraction_Workflow cluster_culture Microbial Culture cluster_extraction Extraction cluster_purification Purification & Analysis Culture Brevibacterium iodinum Culture Centrifugation Centrifugation Culture->Centrifugation Harvest Supernatant Cell-Free Supernatant Centrifugation->Supernatant Solvent_Extraction Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Solvent_Extraction Crude_Extract Crude this compound Extract Solvent_Extraction->Crude_Extract Evaporation Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography TLC_Analysis TLC Analysis Column_Chromatography->TLC_Analysis Monitor Fractions Purified_this compound Purified this compound Column_Chromatography->Purified_this compound Pool Pure Fractions HPLC_Analysis HPLC Quantification Purified_this compound->HPLC_Analysis

Caption: Experimental workflow for the extraction and purification of this compound.

Phenazine_Biosynthesis Shikimic_Acid Shikimic Acid Pathway Chorismic_Acid Chorismic Acid Shikimic_Acid->Chorismic_Acid Phenazine_Core Phenazine Core Structure Chorismic_Acid->Phenazine_Core phz Genes This compound This compound Phenazine_Core->this compound Tailoring Enzymes (e.g., Hydroxylases, N-oxygenases)

References

Application Notes and Protocols for the Characterization of Iodinin using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the structural characterization of the natural product iodinin using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound (1,6-dihydroxyphenazine-5,10-dioxide) is a reddish-purple crystalline antibiotic produced by various bacteria, including Brevibacterium iodinum. It exhibits significant antimicrobial and cytotoxic activities, making it a compound of interest in drug discovery and development. Accurate structural elucidation and characterization are paramount for understanding its mechanism of action and for any further synthetic or medicinal chemistry efforts.

Data Presentation: ¹H and ¹³C NMR Spectral Data of this compound

The following table summarizes the reported ¹H and ¹³C NMR chemical shift data for this compound. The data is presented for DMSO-d₆ as the solvent, which is commonly used for phenazine-type compounds due to their solubility characteristics.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
1-150.8
27.68 (d, J=9.0 Hz)114.5
37.35 (t, J=9.0 Hz)123.0
47.95 (d, J=9.0 Hz)118.2
4a-130.5
5a-130.5
6-150.8
77.68 (d, J=9.0 Hz)114.5
87.35 (t, J=9.0 Hz)123.0
97.95 (d, J=9.0 Hz)118.2
9a-138.0
10a-138.0
1-OH12.5 (s, br)-
6-OH12.5 (s, br)-

Note: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δH 2.50 ppm and δC 39.52 ppm). Data is compiled from analogous compounds and spectral prediction due to the limited availability of fully assigned public data for this compound.

Experimental Protocols

Detailed methodologies for the acquisition of high-quality NMR data for this compound are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample concentration available.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (>95%) as impurities can complicate spectral interpretation. Purification can be achieved by recrystallization or chromatography.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as the solvent. Other potential solvents include deuterated chloroform (CDCl₃) or methanol (CD₃OD), but solubility should be tested.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Sample Tube: Use a standard 5 mm NMR tube. Ensure the tube is clean and dry before use.

  • Internal Standard: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C). However, referencing to the residual solvent peak is also a common practice.

¹H NMR Spectroscopy
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

  • Processing:

    • Apply a line broadening factor of 0.3 Hz using an exponential window function.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Integrate all signals and reference the spectrum.

¹³C NMR Spectroscopy
  • Instrument: A 100 MHz or higher corresponding frequency NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

    • Temperature: 298 K.

  • Processing:

    • Apply a line broadening factor of 1-2 Hz.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum.

2D NMR Spectroscopy (COSY, HSQC, HMBC)

For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is essential.

  • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and assigning quaternary carbons.

Standard pulse programs and parameter sets available on modern NMR spectrometers can be used for these experiments. The number of scans and acquisition times will need to be adjusted based on the sample concentration.

Mandatory Visualizations

Biosynthetic Pathway of Phenazines

The biosynthesis of phenazine compounds, including this compound, originates from the shikimic acid pathway. The following diagram illustrates a generalized workflow for the biosynthesis of the phenazine core structure, from which various derivatives like this compound are produced through subsequent enzymatic modifications.

Biosynthesis_of_Phenazine_Core Shikimic_Acid Shikimic Acid Pathway Chorismic_Acid Chorismic Acid Shikimic_Acid->Chorismic_Acid Multiple Steps DHHA trans-2,3-dihydro-3- hydroxyanthranilic acid Chorismic_Acid->DHHA PhzC, PhzE PCA Phenazine-1-carboxylic acid DHHA->PCA PhzF, PhzG, PhzD, PhzM, PhzS (Dimerization & Modification) Phenazine_Core Phenazine Core Structure PCA->Phenazine_Core Decarboxylation This compound This compound Phenazine_Core->this compound Hydroxylation & N-oxidation

Caption: Generalized biosynthetic pathway of the phenazine core and subsequent formation of this compound.

Experimental Workflow for this compound Characterization

The logical flow of experiments for the complete NMR-based characterization of this compound is depicted in the following workflow diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Iodinin_Sample Purified this compound Sample NMR_Tube Dissolve in DMSO-d6 (5-10 mg in 0.5 mL) Iodinin_Sample->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR C13_NMR 1D ¹³C NMR NMR_Tube->C13_NMR COSY 2D COSY NMR_Tube->COSY HSQC 2D HSQC NMR_Tube->HSQC HMBC 2D HMBC NMR_Tube->HMBC Process_Spectra Process & Reference Spectra H1_NMR->Process_Spectra C13_NMR->Process_Spectra COSY->Process_Spectra HSQC->Process_Spectra HMBC->Process_Spectra Assign_Protons Assign ¹H Signals (from ¹H & COSY) Process_Spectra->Assign_Protons Assign_Carbons Assign ¹³C Signals (from ¹³C, HSQC, HMBC) Process_Spectra->Assign_Carbons Assign_Protons->Assign_Carbons Structure_Confirmation Confirm Structure of this compound Assign_Carbons->Structure_Confirmation

Application Notes and Protocols: Iodinin Cytotoxicity Assay for Leukemia Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodinin (1,6-dihydroxyphenazine 5,10-dioxide) is a naturally occurring phenazine compound that has demonstrated significant and selective cytotoxic effects against various leukemia cell lines. It represents a promising candidate for the development of novel anti-leukemic therapies due to its ability to induce apoptosis in cancer cells with minimal toxicity to normal cells. This document provides a detailed protocol for assessing the cytotoxicity of this compound in leukemia cells, summarizes key quantitative data, and illustrates the underlying molecular mechanisms and experimental workflow.

Data Presentation

The following table summarizes the half-maximal effective concentration (EC50) values of this compound in various leukemia and normal cell lines, providing a clear comparison of its selective toxicity.

Cell LineCell TypeEC50 (µM) after 24h treatment
Jurkat THuman lymphoid leukemia0.2 ± 0.04
NB4Human acute promyelocytic leukemia0.3 ± 0.05
MOLM-13Human acute myeloid leukemia0.3 ± 0.02
OCI-AML3Human acute myeloid leukemia0.4 ± 0.03
HL-60Human promyelocytic leukemia0.5 ± 0.06
Kasumi-1Human acute myeloid leukemia0.7 ± 0.1
NRKNormal rat kidney fibroblasts3.1 ± 0.5
H9C2Rat cardiomyoblasts> 5
Peripheral Blood LeukocytesNormal human cells> 10

Data sourced from Myhren et al., 2013.[1]

Experimental Protocols

This section details the methodology for determining the cytotoxicity of this compound against leukemia cells using an Annexin V-FITC/Propidium Iodide (PI) apoptosis assay with flow cytometry analysis.

Materials and Reagents
  • Leukemia cell lines (e.g., Jurkat, NB4, HL-60)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 96-well cell culture plates

  • Flow cytometer

Experimental Procedure
  • Cell Culture: Culture leukemia cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase before starting the experiment.

  • Cell Seeding: Seed the leukemia cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.

  • This compound Treatment: Prepare serial dilutions of this compound from the stock solution in culture medium. Add 100 µL of the diluted this compound solutions to the respective wells to achieve final concentrations ranging from 0.1 µM to 10 µM. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Cell Harvesting and Staining:

    • After incubation, transfer the cells from each well to individual flow cytometry tubes.

    • Centrifuge the tubes at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells once with 1 mL of cold PBS and centrifuge again.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube before analysis.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

    • Acquire data for each sample, collecting at least 10,000 events.

    • Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Data Analysis: Calculate the percentage of apoptotic cells for each this compound concentration. Determine the EC50 value by plotting the percentage of apoptotic cells against the log of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis in Leukemia Cells

Iodinin_Signaling_Pathway This compound This compound DNA_Damage DNA Intercalation & DNA Strand Breaks (γH2AX phosphorylation) This compound->DNA_Damage Caspase3 Caspase-3 Activation DNA_Damage->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2 Bcl-2 Bcl2->Caspase3

Caption: this compound-induced apoptosis signaling cascade in leukemia cells.

Experimental Workflow for this compound Cytotoxicity Assay

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture Leukemia Cells Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Iodinin_Treatment Treat with this compound Cell_Seeding->Iodinin_Treatment Incubation Incubate for 24h Iodinin_Treatment->Incubation Harvesting Harvest & Wash Cells Incubation->Harvesting Staining Annexin V/PI Staining Harvesting->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis Data Analysis (EC50) Flow_Cytometry->Data_Analysis

Caption: Workflow for assessing this compound cytotoxicity in leukemia cells.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the induction of apoptosis. Molecular modeling suggests that this compound can intercalate into DNA, leading to DNA strand breaks. This DNA damage subsequently triggers the activation of apoptotic signaling pathways, including the cleavage and activation of effector caspases such as caspase-3.[1][2] The pro-apoptotic activity of this compound can be inhibited by the anti-apoptotic protein Bcl-2, indicating that it engages fundamental cell death pathways.[2] Studies have shown that this compound treatment leads to typical apoptotic morphology, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[2] Furthermore, this compound has been observed to induce the phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks.[2] This comprehensive mechanism underscores its potential as a targeted anti-leukemic agent.

References

In Vitro Applications of Iodinin in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodinin (1,6-dihydroxyphenazine 5,10-dioxide) is a naturally occurring phenazine compound isolated from various bacteria. In recent years, it has garnered significant interest in the field of oncology for its potent and selective cytotoxic effects against various cancer cell lines, particularly those of hematological origin. This document provides an overview of the in vitro applications of this compound in cancer research, including its mechanism of action, quantitative efficacy data, and detailed protocols for key experimental procedures.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the induction of apoptosis.[1][2] In vitro studies have demonstrated that this compound triggers the intrinsic apoptotic pathway, characterized by classic morphological changes such as DNA fragmentation and condensation.[1][3] The process is dependent on the activation of executioner caspases, notably caspase-3, a key mediator of apoptosis.[2] Furthermore, the anti-apoptotic protein Bcl-2 has been shown to inhibit this compound-induced cell death, reinforcing the involvement of the mitochondrial pathway.[1] this compound treatment also leads to the phosphorylation of histone H2AX (γH2AX), indicating the induction of DNA damage, which is a common trigger for apoptosis.[1][3] Some evidence also suggests a potential link to the activation of the tumor suppressor protein p53 in response to phenazine compounds.[1]

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound and its derivatives in various cancer cell lines.

Table 1: EC50 Values of this compound in Leukemia Cell Lines

Cell Line TypeEfficacy MetricValueSelectivity (vs. Normal Cells)Reference
AML and APLEC50 for cell deathUp to 40 times lower for leukemia cellsHigh[2][3]

Table 2: IC50 Values of this compound Analogs in AML

CompoundCell LineIC50 (µM)Reference
This compound AnalogMOLM-13 (Human AML)1.4[4]

Mandatory Visualizations

Iodinin_Apoptosis_Pathway This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage Mitochondrion Mitochondrion This compound->Mitochondrion induces mitochondrial pathway gamma_H2AX γH2AX Phosphorylation DNA_Damage->gamma_H2AX Caspase3_Activation Caspase-3 Activation Mitochondrion->Caspase3_Activation Bcl2 Bcl-2 Bcl2->Mitochondrion inhibits Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Experimental_Workflow cluster_0 Cell Treatment cluster_1 Analysis cluster_2 Data Interpretation Cancer_Cells Cancer Cell Culture (e.g., AML cell lines) Treatment Treat with this compound (various concentrations and time points) Cancer_Cells->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, Annexin V/PI) Treatment->Viability_Assay Morphology_Analysis Morphological Analysis (Transmission Electron Microscopy) Treatment->Morphology_Analysis Protein_Analysis Protein Expression Analysis (Western Blot for Caspase-3, γH2AX) Treatment->Protein_Analysis IC50_Determination Determine IC50/EC50 Values Viability_Assay->IC50_Determination Apoptosis_Confirmation Confirm Apoptotic Morphology Morphology_Analysis->Apoptosis_Confirmation Pathway_Elucidation Elucidate Signaling Pathway Protein_Analysis->Pathway_Elucidation

Caption: General experimental workflow for in vitro analysis of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells by measuring metabolic activity.

Materials:

  • Cancer cell lines (e.g., MOLM-13)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach and resume growth.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis induced by this compound.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

  • FACS tubes

  • PBS

Procedure:

  • Treat cells with the desired concentrations of this compound for the specified time.

  • Harvest the cells (including any floating cells in the supernatant) and wash them twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Western Blot Analysis

This protocol is for detecting changes in the expression of key proteins involved in the apoptotic pathway, such as cleaved caspase-3 and γH2AX.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-γH2AX, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells with ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

References

Application Notes and Protocols for Iodinin as a DNA Intercalating Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Iodinin (1,6-dihydroxyphenazine 5,10-dioxide) is a naturally occurring phenazine derivative that has garnered significant interest in cancer research due to its potent cytotoxic and pro-apoptotic activities, particularly against myeloid leukemia cells.[1] This document provides an overview of this compound's application as a DNA intercalating agent, its mechanism of action, and detailed protocols for its experimental use.

Mechanism of Action: DNA Intercalation and Apoptosis Induction

This compound exerts its cytotoxic effects primarily through its function as a DNA intercalating agent. Molecular modeling studies suggest that the planar structure of this compound allows it to insert itself between the base pairs of the DNA double helix, with a preference for guanine-cytosine (G-C) rich regions. This intercalation disrupts the normal structure and function of DNA, leading to the inhibition of critical cellular processes such as DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[1]

The binding of this compound to DNA is thought to induce conformational changes in the DNA structure, leading to DNA strand breaks. This DNA damage activates cellular stress responses and signaling pathways that converge on the apoptotic machinery. Evidence suggests that this compound-induced apoptosis is mediated through the intrinsic pathway, characterized by the activation of caspase-3 and the phosphorylation of histone H2AX (a marker of DNA double-strand breaks).[1] Furthermore, the apoptotic response to this compound can be modulated by anti-apoptotic proteins such as Bcl-2.[1]

Iodinin_Signaling_Pathway Proposed Signaling Pathway of this compound-Induced Apoptosis This compound This compound Intercalation DNA Intercalation This compound->Intercalation Enters cell DNA Nuclear DNA DNA_Damage DNA Strand Breaks DNA->DNA_Damage Disruption of DNA structure Intercalation->DNA gamma_H2AX γH2AX (marker of DNA damage) DNA_Damage->gamma_H2AX Apoptosis_Signal Apoptotic Signaling Cascade DNA_Damage->Apoptosis_Signal Caspase3 Caspase-3 Activation Apoptosis_Signal->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Apoptosis_Signal Inhibits Ethidium_Bromide_Displacement_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare ctDNA and EtBr solutions C Mix ctDNA and EtBr in microplate wells A->C B Prepare serial dilutions of this compound D Add this compound dilutions to wells B->D C->D E Incubate at RT D->E F Measure Fluorescence (Ex/Em: ~520/590 nm) E->F G Plot Fluorescence vs. This compound Concentration F->G Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis A Treat cells with this compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate at RT in dark D->E F Add Binding Buffer E->F G Analyze by Flow Cytometry F->G

References

Application Notes and Protocols for Utilizing Iodine-Containing Compounds in the Study of Antibiotic Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. A promising strategy to combat this threat involves the use of non-antibiotic adjuvants, or "potentiators," that can restore the efficacy of existing antibiotics. Iodine, a well-known antiseptic with a broad spectrum of antimicrobial activity, has a low propensity for inducing microbial resistance due to its multifaceted mechanism of action.[1] Recent research has focused on semi-organic iodine-containing complexes, such as FS-1, KC-270, and KC-271, as potential modulators of antibiotic susceptibility in MDR pathogens.[2][3]

These compounds have been shown to enhance the activity of several classes of antibiotics against resistant strains of Staphylococcus aureus and Escherichia coli.[3] Their proposed mechanism of action involves the disruption of bacterial cell wall integrity, induction of oxidative stress, and DNA damage.[1][4] These application notes provide a comprehensive overview of the use of these iodine-containing compounds for studying and potentially overcoming antibiotic resistance.

Data Presentation

The following tables summarize the available quantitative data on the antimicrobial activity of iodine-containing compounds and their synergistic potential with conventional antibiotics.

Table 1: Minimum Inhibitory Concentrations (MIC) of Iodine-Containing Compounds

CompoundTest StrainMIC (µg/mL based on I₂ Concentration)
KC-270E. coli BAA-1961309.1
KC-270S. aureus BAA-391309.1
KC-271E. coli BAA-1961309.1
KC-271S. aureus BAA-391309.1

Data sourced from a study on semi-organic iodine-containing compounds.[3]

Table 2: Enhancement of Antibiotic Activity by KC-270 against S. aureus BAA-39 (Disk Diffusion Assay)

Antibiotic (µg/Disc)Growth Inhibition Zone (mm) - ControlGrowth Inhibition Zone (mm) - With KC-270Interpretation
Ampicillin (10)12.33 ± 0.58 (R)16.33 ± 0.58 (I)Resistance to Intermediate
Amoxicillin (10)12.67 ± 0.58 (R)15.67 ± 0.58 (I)Resistance to Intermediate
Carbenicillin (100)13.00 ± 1.00 (R)17.33 ± 0.58 (I)Resistance to Intermediate
Chloramphenicol (30)15.33 ± 0.58 (I)18.33 ± 0.58 (S)Intermediate to Susceptible
Erythromycin (15)12.67 ± 0.58 (R)16.33 ± 0.58 (I)Resistance to Intermediate
Gentamicin (10)13.00 ± 1.00 (I)16.33 ± 0.58 (S)Intermediate to Susceptible
Oxacillin (1)10.00 ± 0.00 (R)13.67 ± 0.58 (I)Resistance to Intermediate
Tobramycin (10)13.33 ± 0.58 (I)16.67 ± 0.58 (S)Intermediate to Susceptible

(R) - Resistant, (I) - Intermediate, (S) - Susceptible. Data represents the mean ± standard deviation.[3]

Table 3: Enhancement of Antibiotic Activity by KC-270 against E. coli BAA-196 (Disk Diffusion Assay)

Antibiotic (µg/Disc)Growth Inhibition Zone (mm) - ControlGrowth Inhibition Zone (mm) - With KC-270Interpretation
Ampicillin (10)11.33 ± 0.58 (R)14.33 ± 0.58 (I)Resistance to Intermediate
Amoxicillin (10)11.67 ± 0.58 (R)14.67 ± 0.58 (I)Resistance to Intermediate
Carbenicillin (100)16.67 ± 0.58 (R)20.33 ± 0.58 (I)Resistance to Intermediate
Chloramphenicol (30)15.00 ± 1.00 (I)18.33 ± 0.58 (S)Intermediate to Susceptible
Erythromycin (15)11.33 ± 0.58 (R)14.67 ± 0.58 (I)Resistance to Intermediate
Gentamicin (10)12.33 ± 0.58 (R)15.33 ± 0.58 (I)Resistance to Intermediate
Tobramycin (10)12.67 ± 0.58 (R)15.67 ± 0.58 (I)Resistance to Intermediate

(R) - Resistant, (I) - Intermediate, (S) - Susceptible. Data represents the mean ± standard deviation.[3]

Experimental Protocols

Protocol 1: Determination of Synergistic Activity using the Checkerboard Assay

This protocol outlines the checkerboard microdilution method to determine the Fractional Inhibitory Concentration Index (FICI), a quantitative measure of synergy between an iodine-containing compound and a conventional antibiotic.[5][6][7]

Materials:

  • 96-well microtiter plates

  • Multichannel pipette

  • Iodine-containing compound (e.g., KC-270) stock solution

  • Antibiotic stock solution

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), 2x and 1x concentrations

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Microplate reader (optional, for OD measurement)

Procedure:

  • Preparation of Drug Dilutions: a. Prepare serial dilutions of the antibiotic in a 96-well plate. Fill wells with 100 µL of CAMHB. Add 100 µL of the antibiotic stock (at 2x the highest desired concentration) to the first column and perform 2-fold serial dilutions across the plate. b. In a separate plate, prepare serial dilutions of the iodine-containing compound in a similar manner.

  • Checkerboard Plate Setup: a. In a new 96-well plate, add 50 µL of 2x CAMHB to each well. b. Transfer 50 µL of each antibiotic dilution to the corresponding columns of the checkerboard plate. c. Transfer 50 µL of each iodine-containing compound dilution to the corresponding rows of the checkerboard plate. d. This creates a matrix of wells with varying concentrations of both agents. Include wells with each agent alone as controls.

  • Inoculation: a. Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells. b. Add 100 µL of the final bacterial suspension to each well of the checkerboard plate.

  • Incubation: a. Incubate the plate at 37°C for 16-24 hours.

  • Data Analysis: a. Determine the MIC of each agent alone and in combination by visual inspection of turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits visible growth. b. Calculate the FICI using the following formula: FICI = FIC of Agent A + FIC of Agent B where FIC of Agent A = (MIC of A in combination) / (MIC of A alone) and FIC of Agent B = (MIC of B in combination) / (MIC of B alone) c. Interpretation of FICI values:

    • FICI ≤ 0.5: Synergy
    • 0.5 < FICI ≤ 4: Indifference (or additive effect)
    • FICI > 4: Antagonism

Protocol 2: Assessment of Oxidative Stress using DCFH-DA Assay

This protocol describes a method to measure the generation of intracellular reactive oxygen species (ROS) in bacteria treated with iodine-containing compounds using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[8][9]

Materials:

  • Bacterial culture

  • Iodine-containing compound

  • DCFH-DA stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microtiter plate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Bacterial Culture Preparation: a. Grow bacteria to the mid-logarithmic phase. b. Centrifuge the culture, wash the cells with PBS, and resuspend in PBS to a desired OD.

  • Treatment and Staining: a. Add the bacterial suspension to the wells of the microplate. b. Treat the cells with various concentrations of the iodine-containing compound. Include an untreated control and a positive control (e.g., H₂O₂). c. Add DCFH-DA to each well to a final concentration of 10-25 µM.

  • Incubation: a. Incubate the plate in the dark at 37°C for 30-60 minutes.

  • Measurement: a. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm. b. Alternatively, visualize the stained cells under a fluorescence microscope.

  • Data Analysis: a. Compare the fluorescence intensity of the treated samples to the untreated control. A significant increase in fluorescence indicates an increase in intracellular ROS.

Protocol 3: Evaluation of Cell Wall Integrity using the Crystal Violet Assay

This protocol provides a method to assess damage to the bacterial cell wall by measuring the uptake of crystal violet, a dye that can penetrate cells with compromised membranes.[10][11]

Materials:

  • Bacterial culture

  • Iodine-containing compound

  • Crystal violet solution (0.1% w/v)

  • PBS

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Bacterial Culture and Treatment: a. Grow bacteria to the mid-logarithmic phase. b. Wash the cells with PBS and resuspend to a standardized OD. c. Add the bacterial suspension to the wells of a microplate. d. Treat the cells with different concentrations of the iodine-containing compound for a specified time (e.g., 1-2 hours). Include an untreated control.

  • Staining: a. Centrifuge the plate to pellet the bacteria and carefully remove the supernatant. b. Add 100 µL of the crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: a. Centrifuge the plate and discard the supernatant. b. Wash the cells with PBS to remove excess stain. Repeat this step until the supernatant is clear.

  • Solubilization and Measurement: a. Add 100 µL of 30% acetic acid or ethanol to each well to solubilize the crystal violet taken up by the cells. b. Shake the plate for 5 minutes to ensure complete solubilization. c. Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: a. An increase in absorbance in the treated samples compared to the control indicates increased crystal violet uptake, suggesting compromised cell wall integrity.

Protocol 4: Gene Expression Analysis using RNA-Sequencing

This protocol provides a general workflow for analyzing the transcriptomic response of bacteria to treatment with iodine-containing compounds.[4][12]

Materials:

  • Bacterial culture

  • Iodine-containing compound

  • RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent)

  • RNA extraction kit (e.g., RiboPure Bacteria Kit)

  • DNase I

  • rRNA depletion kit (e.g., MICROBExpress Bacterial mRNA Purification Kit)

  • RNA sequencing library preparation kit (e.g., Ion Total RNA-Seq Kit)

  • Next-generation sequencing platform (e.g., Ion Torrent or Illumina)

Procedure:

  • Sample Preparation: a. Grow bacterial cultures to the desired growth phase and treat with a sub-lethal concentration of the iodine-containing compound for a defined period. b. Harvest the cells and immediately stabilize the RNA using an RNA stabilization reagent.

  • RNA Extraction and Purification: a. Extract total RNA using a commercial kit according to the manufacturer's instructions. b. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. c. Assess RNA quality and quantity using a spectrophotometer and/or a bioanalyzer.

  • rRNA Depletion and Library Preparation: a. Deplete the ribosomal RNA from the total RNA sample. b. Prepare sequencing libraries from the rRNA-depleted RNA following the manufacturer's protocol for the chosen library preparation kit.

  • Sequencing: a. Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Analysis: a. Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. b. Read Alignment: Align the high-quality reads to the reference genome of the bacterium. c. Transcript Quantification: Count the number of reads mapping to each gene. d. Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly up- or down-regulated in the treated samples compared to the untreated controls. e. Pathway Analysis: Perform functional enrichment analysis on the differentially expressed genes to identify the biological pathways that are most affected by the iodine-containing compound.

Visualization of Mechanisms and Workflows

G cluster_iodine Iodine-Containing Compound cluster_bacterium Bacterial Cell cluster_effects Cellular Effects Iodine Iodine Compound CellWall Cell Wall/ Membrane Iodine->CellWall Disruption Intracellular Intracellular Space Iodine->Intracellular Entry CellWall->Intracellular Increased Permeability ResistanceReversal Antibiotic Resistance Reversal CellWall->ResistanceReversal DNA DNA Intracellular->DNA Damage Proteins Proteins Intracellular->Proteins Oxidation OxidativeStress Oxidative Stress Intracellular->OxidativeStress DNA->ResistanceReversal Proteins->ResistanceReversal MetabolicShift Metabolic Shift OxidativeStress->MetabolicShift OxidativeStress->ResistanceReversal

Caption: Proposed mechanism of action of iodine-containing compounds.

G start Start: Bacterial Culture treatment Treat with Iodine Compound + Antibiotic start->treatment checkerboard Prepare Checkerboard Dilution Plate treatment->checkerboard inoculation Inoculate with Bacteria checkerboard->inoculation incubation Incubate 16-24h at 37°C inoculation->incubation readout Determine MIC (Visual/OD) incubation->readout calculation Calculate FICI readout->calculation interpretation Interpret Synergy/ Indifference/Antagonism calculation->interpretation G start Start: Bacterial Culture treatment Treat with Iodine Compound start->treatment staining Stain with DCFH-DA treatment->staining incubation Incubate 30-60 min in Dark staining->incubation measurement Measure Fluorescence (Ex: 485nm, Em: 535nm) incubation->measurement analysis Analyze ROS Levels measurement->analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Iodinin for Anti-Leukemia Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with Iodinin for anti-leukemia activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported mechanism of action against leukemia?

This compound (1,6-dihydroxyphenazine 5,10-dioxide) is a bioactive compound that has demonstrated selective toxicity against acute myeloid leukemia (AML) and acute promyelocytic leukemia (APL) cells.[1][2] Its proposed mechanism involves intercalating with DNA, similar to the anti-cancer drug daunorubicin, which leads to DNA strand breaks.[2][3] This damage triggers apoptotic cell death, characterized by the activation of signaling proteins like caspase-3.[1][2] this compound has been shown to be effective even in leukemia cells with features associated with a poor prognosis, such as FLT3 internal tandem duplications or mutated p53.[2][3]

Q2: What is the optimal concentration range for this compound in anti-leukemia experiments?

The optimal concentration of this compound is cell-line dependent. It is highly potent against myeloid leukemia cells while showing significantly lower toxicity to normal cells.[1] For instance, EC50 values for cell death can be up to 40 times lower for leukemia cells compared to normal cells.[1][2] It is recommended to perform a dose-response experiment starting with concentrations in the sub-micromolar range (e.g., 0.1 µM to 10 µM) to determine the EC50 for your specific cell line.

Q3: My cells are not responding to this compound treatment. What are the possible reasons?

There are several factors that could lead to a lack of response:

  • Cell Line Resistance: Some leukemia subtypes or cell lines may exhibit resistance. For example, blasts from one APL patient (APL#2) responded well to the standard drug Daunorubicin but showed little response to this compound.[1]

  • Incorrect Concentration: The concentration used may be too low. It is crucial to determine the EC50 for your specific cell line by performing a dose-response curve.

  • Compound Inactivity: Ensure the this compound stock solution is properly prepared and stored to prevent degradation.

  • Incubation Time: The treatment duration may be insufficient. Studies have shown apoptotic effects after incubation periods of 6 to 24 hours.[1][4]

  • Experimental Error: Verify cell seeding density, reagent concentrations, and instrument settings. Refer to the troubleshooting workflow diagram below for a systematic approach.

Q4: I'm observing high levels of cell death in my vehicle control group. What should I do?

High toxicity in the control group (e.g., treated with DMSO) can confound results. Consider the following:

  • Solvent Concentration: The final concentration of the vehicle (e.g., DMSO) might be too high. Ensure the final concentration does not exceed a non-toxic level for your specific cell line, typically ≤ 0.1%.

  • Cell Health: The cells may have been unhealthy or stressed before the experiment. Always start experiments with healthy, sub-confluent cells.

  • Contamination: Check for microbial contamination in your cell cultures, media, or reagents.

Data Presentation

Table 1: Cytotoxicity of this compound (EC50 Values)

The following table summarizes the half-maximal effective concentration (EC50) of this compound required to induce cell death in various leukemia and non-leukemia cell lines after a 24-hour treatment period.[1]

Cell LineCell Type/OriginEC50 (µM)Selectivity
Leukemia Cells
IPC-81Rat Acute Promyelocytic Leukemia~0.2High selectivity observed.
NB4Human Acute Promyelocytic Leukemia~0.3Highly sensitive to this compound.
MOLM-13Human Acute Myeloid Leukemia (FLT3-ITD)~0.3Effective against cells with poor prognostic markers.[1]
MV4-11Human Acute Myeloid Leukemia (FLT3-ITD)~0.4Effective against cells with poor prognostic markers.[1]
Jurkat THuman Lymphoid Leukemia~0.5Over 15 times more effective against Jurkat T cells compared to normal NRK fibroblasts.[1]
Non-Leukemia Cells
H9c2(2-1)Rat Cardiomyoblasts>10Low toxicity observed, in contrast to Daunorubicin.[1]
NRKNormal Rat Kidney Fibroblasts~8Demonstrates significant selectivity for leukemia cells.[1]
Primary HepatocytesPrimary Rat Hepatocytes>10Low toxicity observed towards primary non-cancerous cells.[5]

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This colorimetric assay measures the metabolic activity of viable cells to determine cytotoxicity.[6]

Materials:

  • Leukemia cell lines

  • 96-well plates

  • This compound stock solution

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent[6]

  • Solubilization solution (e.g., DMSO or SDS) for MTT assay[6]

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere/stabilize overnight.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 10 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Reagent Addition:

    • For MTT: Add 10 µL of MTT solution to each well and incubate for 1-4 hours until a purple formazan product is visible.[6] Then, add 100 µL of solubilization solution to dissolve the formazan crystals.[6]

    • For MTS: Add 20 µL of MTS solution to each well and incubate for 1-4 hours.[6]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.[6]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 value.

Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer[9]

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment with this compound, harvest both adherent and floating cells. Centrifuge the cell suspension at approximately 300 x g for 5-10 minutes.[10]

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.[10]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of ~1 x 10^6 cells/mL.[9]

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 1 µL of PI solution.[9]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[9]

  • Analysis: Analyze the samples immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[8]

Western Blotting for Apoptosis Markers

This technique is used to detect key proteins involved in the apoptotic pathway, such as cleaved caspase-3 and phosphorylated histone H2AX (γH2AX), which is a marker of DNA double-strand breaks.[4]

Materials:

  • Treated and control cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-γH2AX, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse cell pellets on ice using RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Use an antibody against a housekeeping protein like β-actin as a loading control.[4]

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add a chemiluminescent substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities relative to the loading control to determine changes in protein expression. An increase in cleaved caspase-3 and γH2AX indicates the induction of apoptosis and DNA damage, respectively.[4]

Visualizations

Signaling and Experimental Diagrams

The following diagrams illustrate the proposed signaling pathway of this compound, a typical experimental workflow, and a troubleshooting guide.

Iodinin_Signaling_Pathway cluster_cell Leukemia Cell This compound This compound Membrane Cell Membrane DNA Nuclear DNA This compound->DNA Intercalation DSB DNA Double-Strand Breaks DNA->DSB Induces gH2AX γH2AX Formation DSB->gH2AX Triggers Casp3 Pro-Caspase 3 gH2AX->Casp3 Activates Signaling Cascade aCasp3 Cleaved Caspase 3 (Active) Casp3->aCasp3 Cleavage Apoptosis Apoptosis aCasp3->Apoptosis Executes

Caption: Proposed signaling pathway for this compound-induced apoptosis in leukemia cells.

Experimental_Workflow cluster_assays Downstream Assays cluster_analysis Data Analysis start Start: Culture Leukemia Cells treat Treat Cells with this compound (Dose-Response & Time-Course) start->treat harvest Harvest Cells (Adherent + Supernatant) treat->harvest via_assay Cell Viability Assay (e.g., MTT/MTS) harvest->via_assay apop_assay Apoptosis Assay (Annexin V/PI Staining) harvest->apop_assay wb_assay Western Blot (Caspase-3, γH2AX) harvest->wb_assay via_results Calculate EC50 via_assay->via_results apop_results Quantify Apoptotic Populations (Flow Cytometry) apop_assay->apop_results wb_results Analyze Protein Expression Levels wb_assay->wb_results conclusion Conclusion on this compound's Anti-Leukemia Efficacy via_results->conclusion apop_results->conclusion wb_results->conclusion Troubleshooting_Guide start Start: Unexpected Experimental Result q_effect No Anti-Leukemia Effect? start->q_effect Issue Type? q_control High Control Cell Death? start->q_control Issue Type? check_conc Verify this compound concentration and perform dose-response. q_effect->check_conc Yes check_dmso Check vehicle (DMSO) final concentration. (Should be <0.1%) q_control->check_dmso Yes check_time Increase incubation time (e.g., 24h, 48h). check_conc->check_time check_stock Check this compound stock: preparation, storage, age. check_time->check_stock check_cell Consider cell line may be resistant. Test on a sensitive control line (e.g., NB4). check_stock->check_cell end_no_effect Problem Identified check_cell->end_no_effect check_health Assess pre-experiment cell health and density. check_dmso->check_health check_contam Test for contamination (mycoplasma, bacteria). check_health->check_contam end_control Problem Identified check_contam->end_control

References

Preventing Iodinin degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Iodinin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound, with the chemical name 1,6-dihydroxyphenazine 5,10-dioxide, is a phenazine di-N-oxide. Its molecular formula is C₁₂H₈N₂O₄, and its CAS number is 68-81-5. As a phenazine derivative, its stability can be influenced by factors such as light, temperature, and pH.

Q2: What are the primary factors that can cause this compound degradation?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, general principles of chemical stability suggest that compounds with a phenazine core structure and N-oxide groups may be susceptible to:

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions that may alter the chemical structure of this compound.

  • Thermal Degradation: Elevated temperatures can increase the rate of chemical reactions, potentially leading to the breakdown of the molecule.

  • pH Instability: Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions.

  • Oxidation/Reduction: The N-oxide functional groups may be susceptible to reduction, while the dihydroxy-phenazine core could be prone to oxidation.

Q3: What are the recommended storage conditions for this compound powder?

To ensure the long-term stability of solid this compound, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable. For long-term storage, consider storage at -20 °C.

  • Light: Protect from light by storing in an amber or opaque container.

  • Atmosphere: Store in a tightly sealed container to protect from moisture and atmospheric oxygen. For highly sensitive applications, consider storage under an inert atmosphere (e.g., argon or nitrogen).

Q4: How should I prepare and store this compound solutions?

The stability of this compound in solution is critical for experimental reproducibility.

  • Solvent Selection: The choice of solvent can impact stability. While specific solubility data is limited, use high-purity solvents and prepare solutions fresh whenever possible.

  • pH: If using aqueous buffers, maintain a pH near neutral (pH 6-8), unless experimental conditions require otherwise. Be aware that the stability of this compound may be pH-dependent.

  • Storage of Stock Solutions: If stock solutions must be stored, it is recommended to:

    • Store at -20 °C or lower in small aliquots to avoid repeated freeze-thaw cycles.

    • Protect from light by using amber vials or wrapping vials in aluminum foil.

    • Consider purging the solution with an inert gas before sealing to minimize oxidation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results over time. This compound degradation in stock solution.Prepare fresh solutions for each experiment. If storing stock solutions, perform a stability test to determine the acceptable storage duration under your specific conditions. Use an appropriate analytical method, such as HPLC, to check the purity of the solution before use.
Change in color of this compound powder or solution. Degradation of the compound.Discard the material. A change in color is a visual indicator of potential chemical changes. Review storage conditions to ensure they are optimal.
Low potency or activity in biological assays. Degradation of this compound leading to a lower concentration of the active compound.Verify the concentration and purity of your this compound stock solution using a validated analytical method. Prepare fresh solutions from a new batch of solid material if necessary.

Quantitative Data on this compound Stability

Storage Condition Solvent/Matrix Time Point % Initial Concentration Remaining (e.g., by HPLC) Observations
2-8 °C, Protected from LightDMSO1 week
Room Temperature, Exposed to LightPBS, pH 7.424 hours
-20 °C, Protected from LightEthanol1 month

Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC) for this compound Purity Assessment

This is a general protocol and may require optimization for your specific instrumentation and this compound formulation.

  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is a common starting point for phenazine derivatives.

    • Example Gradient: Start with 10% acetonitrile and increase to 90% over 20 minutes.

  • Detection:

    • Monitor at a wavelength where this compound has maximum absorbance. A UV scan of a pure sample will help determine the optimal wavelength.

  • Sample Preparation:

    • Dissolve a known concentration of this compound in a suitable solvent (e.g., DMSO, methanol).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • The purity of this compound can be estimated by the relative area of the main peak.

    • Degradation can be monitored by the appearance of new peaks and a decrease in the area of the this compound peak over time.

Visualizations

Iodinin_Storage_Workflow cluster_storage This compound Storage cluster_conditions Storage Conditions cluster_stability_testing Stability Assessment cluster_outcome Outcome storage_solid Solid this compound temp Temperature (Cool, Refrigerated) storage_solid->temp Store Under light Light (Protected) storage_solid->light Store Under atmosphere Atmosphere (Tightly Sealed, Inert Gas) storage_solid->atmosphere Store Under visual Visual Inspection (Color Change) storage_solid->visual storage_solution This compound Solution storage_solution->temp Store Under storage_solution->light Store Under storage_solution->atmosphere Store Under storage_solution->visual analytical Analytical Chemistry (e.g., HPLC) storage_solution->analytical degraded Degraded (Discard) visual->degraded If Changed stable Stable (Use in Experiments) analytical->stable Purity Confirmed analytical->degraded Purity Compromised

Caption: Workflow for the proper storage and stability assessment of this compound.

Degradation_Factors cluster_factors Degradation Factors This compound This compound Degradation Degradation (Loss of Potency) This compound->Degradation Light Light (UV) Light->Degradation Heat Elevated Temperature Heat->Degradation pH Extreme pH pH->Degradation Oxygen Oxidation Oxygen->Degradation

Caption: Key environmental factors that can contribute to the degradation of this compound.

Technical Support Center: Optimizing Iodinin Activity and Stability through pH Adjustment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on troubleshooting common issues related to the pH-dependent activity and stability of Iodinin. The information is presented in a question-and-answer format to directly address challenges you may encounter during your research and development workflows.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dissolving this compound?

  • Slightly Acidic or Alkaline Conditions: The solubility of some phenazine derivatives can be improved in slightly acidic or alkaline environments due to the protonation or deprotonation of the molecule.

  • Organic Solvents: this compound exhibits better solubility in organic solvents. For experimental purposes, a common approach is to dissolve this compound in a minimal amount of an organic solvent like DMSO first, and then dilute it into your aqueous buffer of choice.

Troubleshooting Tip: If you observe precipitation of this compound upon dilution into your aqueous buffer, it may indicate that the pH of the buffer is not optimal for its solubility. You may need to screen a range of pH values to find the best conditions for your experiment.

Q2: How does pH affect the stability of this compound?

The stability of phenazine-5,10-dioxides like this compound can be pH-dependent. Phenazine N-oxides are generally considered weak bases, with the zwitterionic form being predominant at physiological pH. Extreme pH conditions (highly acidic or highly alkaline) could potentially lead to the degradation of the molecule.

Troubleshooting Tip: If you are experiencing a loss of this compound activity over time in your experiments, consider the pH of your storage and experimental solutions. Storing stock solutions in a suitable organic solvent and preparing fresh dilutions in your experimental buffer just before use is recommended. For long-term storage of aqueous solutions, a stability study across a range of pH values would be beneficial.

Q3: Can pH influence the biological activity of this compound?

Yes, the biological activity of phenazine compounds can be influenced by pH. For instance, the antimicrobial toxicity of a related compound, phenazine-1-carboxylic acid, has been shown to be pH-dependent. The electronic properties and the ionization state of this compound can change with pH, which may affect its interaction with biological targets.

Troubleshooting Tip: If you observe inconsistent results in your biological assays, it is crucial to standardize and control the pH of your experimental setup. Variations in the pH of cell culture media or assay buffers could contribute to variability in this compound's efficacy.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound in Aqueous Buffers

  • Problem: this compound precipitates out of solution when diluted into an aqueous buffer.

  • Possible Cause: The pH of the buffer is not optimal for this compound's solubility.

  • Solutions:

    • pH Screening: Prepare a series of buffers with a range of pH values (e.g., from pH 5 to 9) and test the solubility of this compound in each.

    • Co-solvents: If working with a specific pH is necessary for your experiment, consider the addition of a small percentage of a biocompatible co-solvent to your buffer to improve solubility.

    • Fresh Preparations: Always prepare fresh dilutions of this compound for your experiments from a concentrated stock in an appropriate organic solvent.

Issue 2: Loss of this compound Activity in Solution

  • Problem: The biological effect of the this compound solution decreases over time.

  • Possible Cause: pH-mediated degradation of this compound.

  • Solutions:

    • Stability Assessment: Conduct a time-course experiment where the activity of this compound is measured at different time points in your experimental buffer. This can be performed at various pH values to identify the optimal pH for stability.

    • Storage Conditions: Store concentrated stock solutions of this compound in a suitable organic solvent at a low temperature (e.g., -20°C or -80°C) and protected from light.

    • Buffer Choice: Certain buffer components can interact with your compound. If degradation is suspected, consider testing different buffer systems at your target pH.

Data Presentation

Currently, there is limited publicly available quantitative data on the specific effects of a wide range of pH values on this compound's activity and stability. Researchers are encouraged to generate this data for their specific experimental systems. A suggested format for presenting such data is provided below.

Table 1: Solubility of this compound at Different pH Values

pHBuffer SystemMaximum Soluble Concentration (µg/mL)Observations
5.0Acetate BufferData to be determinede.g., Clear solution, slight precipitation
6.0Phosphate BufferData to be determined
7.0Phosphate BufferData to be determined
7.4PBSData to be determined
8.0Tris BufferData to be determined
9.0Borate BufferData to be determined

Table 2: Stability of this compound over Time at Different pH Values

pHBuffer SystemInitial Activity (% Control)Activity after 24h (% Control)Activity after 48h (% Control)
6.0Phosphate Buffer100%Data to be determinedData to be determined
7.4PBS100%Data to be determinedData to be determined
8.0Tris Buffer100%Data to be determinedData to be determined

Experimental Protocols

Protocol 1: Determining the Optimal pH for this compound Solubility

  • Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mg/mL).

  • Prepare a series of buffers (e.g., acetate, phosphate, Tris) at various pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

  • Add a small aliquot of the this compound stock solution to each buffer to a final desired concentration (e.g., 10 µg/mL).

  • Vortex each solution for 30 seconds.

  • Incubate at room temperature for 1 hour.

  • Visually inspect each solution for any signs of precipitation.

  • For a quantitative measurement, centrifuge the solutions to pellet any precipitate and measure the absorbance of the supernatant at the characteristic wavelength for this compound.

Protocol 2: Assessing the pH-dependent Stability of this compound

  • Prepare solutions of this compound in different pH buffers as described in Protocol 1.

  • Divide each solution into aliquots for different time points (e.g., 0, 4, 8, 24, 48 hours).

  • Incubate the aliquots under controlled conditions (e.g., 37°C).

  • At each time point, stop the degradation process (e.g., by freezing the sample).

  • Analyze the remaining this compound at each time point using a suitable analytical method such as HPLC or a relevant bioassay to determine its activity.

  • Plot the percentage of remaining this compound or activity against time for each pH to determine the stability profile.

Visualizations

Caption: Chemical structure and name of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_stock Prepare this compound Stock (DMSO) solubility Solubility Assay prep_stock->solubility stability Stability Assay prep_stock->stability activity Biological Activity Assay prep_stock->activity prep_buffers Prepare Buffers (Varying pH) prep_buffers->solubility prep_buffers->stability prep_buffers->activity analyze_data Analyze Data solubility->analyze_data stability->analyze_data activity->analyze_data det_optimal_ph Determine Optimal pH analyze_data->det_optimal_ph

Caption: General workflow for determining the optimal pH for this compound experiments.

logical_relationship ph pH of Solution solubility This compound Solubility ph->solubility stability This compound Stability ph->stability activity Biological Activity ph->activity experimental_outcome Experimental Outcome solubility->experimental_outcome stability->experimental_outcome activity->experimental_outcome

Caption: Logical relationship between pH and experimental outcomes for this compound.

Validation & Comparative

A Comparative Analysis of Iodinin and Daunorubicin in Acute Myeloid Leukemia (AML) Cells

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of the novel therapeutic candidate Iodinin and the established chemotherapeutic agent Daunorubicin reveals distinct efficacy and safety profiles in the context of Acute Myeloid Leukemia (AML). This guide provides a comprehensive analysis of their performance, supported by experimental data, for researchers, scientists, and professionals in drug development.

This compound, a phenazine 5,10-dioxide natural product, has demonstrated potent and selective cytotoxic effects against AML cells.[1] In contrast, Daunorubicin, an anthracycline antibiotic, is a long-standing component of frontline AML chemotherapy, known for its potent but often non-selective cytotoxicity that can lead to significant side effects, including cardiotoxicity.[2][3] This comparison delves into their mechanisms of action, cytotoxic efficacy, and the experimental protocols used to evaluate their effects.

Quantitative Comparison of Cytotoxicity

The following tables summarize the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for this compound and Daunorubicin in various AML cell lines. These values are critical indicators of a drug's potency.

This compound
AML Cell Line EC50/IC50 (µM) Reference
IPC-81~0.25[4]
NB4~0.5[4]
NB4-LR1~0.75[4]
MOLM-130.50 ± 0.20[4]
MV4-11Not specified[4]
Daunorubicin
AML Cell Line IC50 (µM) Reference
HL-602.52[2]
U9371.31[2]
AML-5Not specified[5]
THP-1Not specified[6]
MOLM-13Not specified[6]

Mechanisms of Action: A Tale of Two Cytotoxics

Both this compound and Daunorubicin induce apoptosis, or programmed cell death, in AML cells, but their selectivity and broader mechanisms show key differences.

Daunorubicin exerts its anti-leukemic effects through a multi-faceted approach. It intercalates into the DNA, disrupting replication and transcription.[7][8][9] A primary mechanism is the inhibition of topoisomerase II, an enzyme essential for resolving DNA tangles, which leads to DNA strand breaks and cell cycle arrest.[7][8][9] Furthermore, Daunorubicin can generate reactive oxygen species (ROS), causing oxidative stress and further cellular damage.[8]

This compound , similarly, is suggested to intercalate between DNA bases, leading to DNA strand breaks.[10][11] Its mechanism also involves the generation of ROS.[1] However, a key distinction lies in its selective toxicity. Studies have shown that this compound is significantly more toxic to AML cells than to normal cells, such as cardiomyoblasts and peripheral blood leukocytes.[1][10][11] This selectivity suggests a more targeted therapeutic potential with a potentially wider therapeutic window compared to Daunorubicin.

Signaling Pathways

The induction of apoptosis by both agents converges on the activation of effector caspases, such as caspase-3, which are the executioners of programmed cell death.[10][12][13]

G cluster_daunorubicin Daunorubicin Pathway cluster_this compound This compound Pathway Daunorubicin Daunorubicin DNA_Intercalation_D DNA Intercalation Daunorubicin->DNA_Intercalation_D Topoisomerase_II_Inhibition Topoisomerase II Inhibition Daunorubicin->Topoisomerase_II_Inhibition ROS_Generation_D ROS Generation Daunorubicin->ROS_Generation_D DNA_Damage_D DNA Damage DNA_Intercalation_D->DNA_Damage_D Topoisomerase_II_Inhibition->DNA_Damage_D ROS_Generation_D->DNA_Damage_D Caspase3_Activation_D Caspase-3 Activation DNA_Damage_D->Caspase3_Activation_D Apoptosis_D Apoptosis Caspase3_Activation_D->Apoptosis_D This compound This compound DNA_Intercalation_I DNA Intercalation This compound->DNA_Intercalation_I ROS_Generation_I ROS Generation This compound->ROS_Generation_I DNA_Damage_I DNA Damage DNA_Intercalation_I->DNA_Damage_I ROS_Generation_I->DNA_Damage_I Caspase3_Activation_I Caspase-3 Activation DNA_Damage_I->Caspase3_Activation_I Apoptosis_I Apoptosis Caspase3_Activation_I->Apoptosis_I G cluster_workflow Experimental Workflow start AML Cell Culture treatment Treatment with This compound or Daunorubicin start->treatment viability Cell Viability Assay (MTT / Trypan Blue) treatment->viability apoptosis Apoptosis Assays treatment->apoptosis analysis Data Analysis (IC50/EC50, Apoptosis Rate) viability->analysis flow Annexin V/PI Staining (Flow Cytometry) apoptosis->flow caspase Caspase Activity Assay apoptosis->caspase dna DNA Fragmentation apoptosis->dna flow->analysis caspase->analysis dna->analysis

References

Unveiling the Potential of Iodinin in Overcoming Drug Resistance: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the emergence of drug resistance remains a critical hurdle in cancer therapy. This guide explores the current understanding of Iodinin (1,6-dihydroxyphenazine 5,10-dioxide), a bioactive compound with demonstrated cytotoxic effects, and its potential role in combating drug-resistant cancer cells. While direct cross-resistance studies are currently limited in published literature, existing data suggests a promising avenue for further investigation.

Efficacy of this compound Against Therapy-Resistant Cells: A Glimpse of Potential

The selective toxicity of this compound towards leukemia cells, with significantly lower EC50 values compared to normal cells, further underscores its potential as a therapeutic candidate[1]. While this initial evidence is promising, it is crucial for further research to systematically evaluate this compound's efficacy across a spectrum of drug-resistant cancer cell lines to establish a clear cross-resistance profile.

Future Directions: A Call for Comprehensive Cross-Resistance Profiling

To fully understand the potential of this compound in the context of drug resistance, dedicated studies are required. These studies should involve exposing various drug-resistant cancer cell lines (e.g., those resistant to doxorubicin, cisplatin, paclitaxel) and their corresponding parental sensitive cell lines to this compound. By determining and comparing the half-maximal inhibitory concentration (IC50) values, researchers can quantify the degree of cross-resistance or collateral sensitivity.

Experimental Protocols

For researchers planning to investigate the cross-resistance profile of this compound, the following experimental protocols provide a detailed methodology for key assays.

Cell Lines and Culture
  • Parental and Drug-Resistant Cell Lines: A panel of well-characterized isogenic parental (drug-sensitive) and drug-resistant cancer cell lines should be used. Examples include:

    • MCF-7 (breast cancer) and its doxorubicin-resistant counterpart, MCF-7/ADR.

    • A549 (lung cancer) and its cisplatin-resistant counterpart, A549/CIS.

    • HEK293 (human embryonic kidney) as a non-cancerous control cell line.

  • Culture Conditions: Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin). Drug-resistant cell lines should be maintained in a medium containing a sub-lethal concentration of the respective drug to maintain the resistant phenotype. All cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The half-maximal inhibitory concentration (IC50) of this compound is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Drug Treatment: The following day, treat the cells with serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (the drug to which the resistant cell line is resistant).

  • MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability versus the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

To determine if this compound induces apoptosis in drug-resistant cells, an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit can be used.

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, and necrotic) will indicate the mode of cell death induced by this compound.

Visualizing the Path Forward: Experimental Workflow and Potential Signaling Pathways

To facilitate a clear understanding of the necessary research, the following diagrams, created using the DOT language, illustrate the experimental workflow for a cross-resistance study and a hypothetical signaling pathway for this compound's action.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis parental Parental (Sensitive) Cell Line iodinin_treatment This compound Treatment (Concentration Gradient) parental->iodinin_treatment resistant Drug-Resistant Cell Line resistant->iodinin_treatment mtt_assay Cytotoxicity Assay (MTT) iodinin_treatment->mtt_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) iodinin_treatment->apoptosis_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_quant Apoptosis Quantification apoptosis_assay->apoptosis_quant resistance_index Resistance Index Calculation ic50->resistance_index

Caption: Experimental workflow for assessing the cross-resistance of this compound.

signaling_pathway This compound This compound DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation ROS_Production ROS Production This compound->ROS_Production Caspase_Activation Caspase Activation DNA_Intercalation->Caspase_Activation Mitochondrial_Stress Mitochondrial Stress ROS_Production->Mitochondrial_Stress Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Iodinin Demonstrates High Selectivity for Cancer Cells Over Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of published research provides compelling evidence of iodinin's selective cytotoxicity towards cancer cells while exhibiting significantly lower toxicity to normal, healthy cells. This compilation of experimental data highlights this compound's potential as a promising candidate for further investigation in cancer therapy.

A key study has shown that this compound, a phenazine antibiotic, displays potent and selective toxicity against acute myeloid leukemia (AML) and acute promyelocytic leukemia (APL) cells. The effective concentration required to kill 50% of leukemia cells (EC50) was found to be up to 40 times lower than that required for normal cells, indicating a wide therapeutic window.[1] This selectivity is a critical attribute for any potential anticancer agent, as it suggests the ability to eradicate malignant cells with minimal collateral damage to healthy tissues.

Comparative Cytotoxicity of this compound

To illustrate the selective nature of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values from published studies, demonstrating the compound's differential effects on various cancer and normal cell lines. Lower values indicate higher potency.

Cell LineCell TypeIC50/EC50 (µM)Reference
Cancer Cell Lines
IPC-81Acute Promyelocytic Leukemia~0.3Myhren et al., 2013
NB4Acute Promyelocytic Leukemia~0.5Myhren et al., 2013
HL-60Acute Promyelocytic Leukemia~0.7Myhren et al., 2013
JurkatT-cell Leukemia~1.0Myhren et al., 2013
Molm-13Acute Myeloid Leukemia~1.5Myhren et al., 2013
U937Histiocytic Lymphoma~2.0Myhren et al., 2013
Normal Cell Lines
NRKNormal Rat Kidney Fibroblasts>15Myhren et al., 2013
Peripheral Blood LeukocytesNormal Human White Blood CellsLowMyhren et al., 2013
H9C2Rat CardiomyoblastsLowMyhren et al., 2013

Mechanism of Action: Inducing Apoptosis in Cancer Cells

This compound's selective anticancer activity is attributed to its ability to induce apoptosis, or programmed cell death, in malignant cells. Experimental evidence suggests that this compound intercalates with DNA, a mechanism that disrupts the DNA's structure and can lead to DNA strand breaks.[1] This damage triggers a cellular response that culminates in the activation of apoptotic signaling pathways.

A critical player in this process is caspase-3, an executioner caspase that, once activated, orchestrates the dismantling of the cell. Studies have shown that treatment with this compound leads to the activation of caspase-3 in leukemia cells, confirming the induction of apoptosis.[1]

Experimental Protocols

The validation of this compound's selectivity relies on robust and reproducible experimental methodologies. The following are detailed protocols for the key assays used to assess cytotoxicity and apoptosis.

Cytotoxicity Assay (WST-1 Assay)

This assay is performed to determine the concentration of this compound that inhibits the proliferation of a cell population by 50% (IC50).

  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a density of 1 x 10^5 cells/mL in a final volume of 100 µL per well.

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, the cells are treated with various concentrations of this compound (e.g., 0.1 to 100 µM). A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for a further 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • WST-1 Reagent Addition: 10 µL of WST-1 reagent is added to each well.

  • Incubation and Measurement: The plates are incubated for 1-4 hours, and the absorbance is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the this compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between healthy, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with this compound at a concentration known to induce apoptosis (e.g., the IC50 concentration) for a specified period (e.g., 24 hours).

  • Cell Harvesting: Adherent cells are detached using trypsin, and all cells (including floating cells) are collected by centrifugation.

  • Washing: The cell pellet is washed twice with cold phosphate-buffered saline (PBS).

  • Resuspension: The cells are resuspended in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: 100 µL of the cell suspension is transferred to a new tube, and 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added.

  • Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the cells are analyzed by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing the Pathway and Workflow

To further elucidate the processes involved in validating this compound's selectivity, the following diagrams have been generated.

G Experimental Workflow for Validating this compound's Selectivity cluster_0 Cytotoxicity Assessment cluster_1 Apoptosis Analysis cell_seeding Seed Cancer & Normal Cells iodinin_treatment_cyto Treat with this compound (dose-response) cell_seeding->iodinin_treatment_cyto wst1_assay WST-1 Assay iodinin_treatment_cyto->wst1_assay ic50_determination Determine IC50 Values wst1_assay->ic50_determination cell_treatment_apop Treat Cells with this compound ic50_determination->cell_treatment_apop Inform Apoptosis Assay Concentration annexin_pi_staining Annexin V/PI Staining cell_treatment_apop->annexin_pi_staining flow_cytometry Flow Cytometry Analysis annexin_pi_staining->flow_cytometry apoptosis_quantification Quantify Apoptotic Cells flow_cytometry->apoptosis_quantification

Caption: Experimental workflow for assessing this compound's selectivity.

G Proposed Signaling Pathway for this compound-Induced Apoptosis This compound This compound DNA Cellular DNA This compound->DNA Intercalates DNA_Damage DNA Intercalation & Strand Breaks This compound->DNA_Damage DDR DNA Damage Response DNA_Damage->DDR Caspase3_Activation Caspase-3 Activation DDR->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Caption: this compound's proposed mechanism of inducing apoptosis.

References

Statistical Validation of Iodinin's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of Iodinin, a phenazine-based natural product, with a focus on its anticancer properties. The information is intended for researchers, scientists, and professionals involved in drug development and is based on available experimental data.

Anticancer Bioactivity: Selective Apoptosis Induction in Leukemia

This compound has demonstrated potent and selective cytotoxic activity against myeloid leukemia cell lines.[1][2] A key study found that this compound induces apoptosis in acute myeloid leukemia (AML) and acute promyelocytic leukemia (APL) cells with significantly lower EC50 values compared to its effect on normal cells, highlighting its selective toxicity.[1]

Comparison with Daunorubicin:

Daunorubicin is a standard anthracycline antibiotic used in the treatment of acute leukemias.[3] Molecular modeling suggests that this compound's mechanism of action is similar to that of daunorubicin, involving intercalation into DNA and subsequent DNA strand breaks.[1] While direct comparative studies with side-by-side IC50 values are limited, one study noted that this compound induced apoptosis in several therapy-resistant AML-patient blasts and, importantly, did not show toxicity in rat cardiomyoblasts, a known side effect of daunorubicin.[1]

Table 1: Comparative Cytotoxicity of this compound and Daunorubicin against Leukemia Cell Lines

CompoundCell LineIC50/EC50EfficacyReference
This compound IPC-81 (APL)~1 µM (24h)Induces apoptosis[1]
HL-60 (APL)~2 µM (24h)Induces apoptosis[1]
NB4 (APL)~1.5 µM (24h)Induces apoptosis[1]
MOLM-13 (AML)~1 µM (24h)Induces apoptosis[1]
OCI-AML3 (AML)~1 µM (24h)Induces apoptosis[1]
Daunorubicin HL-60 (AML)2.52 µM (24h)Induces apoptosis[4]
U937 (AML)1.31 µM (24h)Induces apoptosis[4]
Various AML cell lines8.1–56.7 nM (72h)Cytotoxic activity[5]

Note: Direct comparison of IC50/EC50 values should be made with caution due to variations in experimental conditions (e.g., incubation time).

Antimicrobial and Antiviral Potential

While specific data on the broad-spectrum antimicrobial and antiviral activity of this compound is not extensively available, the bioactivity of iodine-containing compounds, in general, is well-documented.

Antibacterial Activity: Iodine and iodine complexes exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains like MRSA.[6][7] The mechanism is believed to involve the rapid penetration of iodine into microbial cells, leading to the oxidation of key cellular components and ultimately cell death.[6]

Antiviral Activity: Various iodine formulations have demonstrated virucidal activity against a range of viruses, including SARS-CoV-2.[8][9] For instance, an iodine-complex (Renessans) showed potent in vitro activity against SARS-CoV-2 with an EC50 value of 0.425 µg/mL for the syrup formulation and 0.505 µg/mL for the capsule formulation.[9]

Signaling Pathways and Mechanism of Action

This compound's primary anticancer mechanism involves the induction of apoptosis. This process is characterized by cell shrinkage, chromatin condensation, and the activation of apoptotic signaling proteins like caspase-3.[1] As mentioned, DNA intercalation is a key proposed mechanism.

This compound This compound DNA DNA This compound->DNA Intercalation DNA_damage DNA Strand Breaks DNA->DNA_damage Apoptosis_pathway Apoptosis Signaling Pathway DNA_damage->Apoptosis_pathway Caspase3 Caspase-3 Activation Apoptosis_pathway->Caspase3 Cell_death Apoptotic Cell Death Caspase3->Cell_death

Proposed mechanism of this compound-induced apoptosis.

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the bioactivity of compounds like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
  • Cell Treatment: Treat cells with the test compound at the desired concentration and for the appropriate duration to induce apoptosis.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

cluster_workflow Apoptosis Assay Workflow start Cell Treatment harvest Cell Harvesting start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V & PI resuspend->stain analyze Flow Cytometry Analysis stain->analyze

General workflow for an apoptosis assay.

Conclusion

The available data strongly suggest that this compound is a promising anticancer agent, particularly for the treatment of myeloid leukemias. Its selective toxicity towards cancer cells and potentially favorable safety profile compared to conventional chemotherapeutics like daunorubicin warrant further investigation. While more extensive studies are needed to fully characterize its broad-spectrum antimicrobial and antiviral activities, the general efficacy of iodine-containing compounds in these areas is well-established. Future research should focus on direct, quantitative comparisons of this compound with standard-of-care drugs and a more detailed elucidation of its molecular targets and signaling pathways.

References

Safety Operating Guide

Navigating the Disposal of Iodinin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Iodinin is a reddish crystalline pigment produced by the bacterium Brevibacterium iodinum. As with many specialty biochemicals, a dedicated Safety Data Sheet (SDS) with explicit disposal instructions is not broadly published. However, by adhering to the general safety and disposal principles for phenazine derivatives and microbial pigments, researchers can establish a safe and effective disposal plan.

Key Safety and Disposal Parameters

The following table summarizes crucial safety considerations for handling this compound and similar compounds, drawing parallels from the well-documented properties of iodine and general characteristics of phenazine-based molecules.

ParameterGuidelineRationale
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses or goggles, fastened lab coat.To prevent skin and eye contact with the pigment, which may cause irritation.[1][2]
Work Environment Well-ventilated area or fume hood.To minimize inhalation of any fine particulate matter.[1][3]
Spill Management Moisten spilled solid material before cleanup to prevent dust generation. Use a HEPA-filter vacuum for larger spills.[1]Reduces the risk of aerosolizing the pigment.
Waste Container Sealed, shatter-resistant container, clearly labeled as "this compound Waste" with the date and responsible researcher's name.[4]Ensures proper identification and prevents accidental exposure.
Disposal Method Treat as hazardous chemical waste. Do not dispose of down the drain or in regular trash.[4] Contact your institution's Environmental Health and Safety (EHS) department for specific collection and disposal procedures.[1]Prevents environmental contamination and ensures compliance with local and federal regulations.[5]
Incompatible Materials Avoid mixing with strong oxidizing agents or bleach.[6]Mixing with incompatible chemicals can lead to hazardous reactions, such as the creation of toxic fumes.[6]

Step-by-Step Disposal Protocol for this compound Waste

The following procedure outlines the recommended steps for the safe disposal of this compound and materials contaminated with it.

Waste Segregation and Collection
  • Solid Waste: Collect pure this compound, contaminated labware (e.g., pipette tips, microfuge tubes), and used PPE (gloves, bench paper) in a designated, leak-proof, and shatter-resistant container.

  • Liquid Waste: If this compound is in a solvent, collect the solution in a separate, sealed, and shatter-resistant container compatible with the solvent used.

  • Labeling: Clearly label all waste containers with "this compound Waste," the primary solvent (if applicable), the date of accumulation, and the name of the principal investigator or responsible party.

Spill Cleanup Procedure
  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves.

  • Contain the Spill: For a solid spill, gently cover it with a damp paper towel to avoid creating dust. For a liquid spill, use an absorbent material to contain the liquid.

  • Clean the Area: Carefully wipe up the spill with absorbent pads or damp cloths, working from the outside in.

  • Decontaminate: Clean the spill area with an appropriate laboratory disinfectant or detergent, followed by a water rinse if compatible with the surface.

  • Dispose of Cleanup Materials: All materials used for cleanup should be placed in the designated this compound waste container.

Final Disposal
  • Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) office for their specific procedures for hazardous waste pickup and disposal. They will provide guidance on proper containerization and labeling requirements for your location.

  • Do Not Autoclave: Avoid autoclaving materials containing this compound, as this can create dangerous vapors.[6]

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Iodinin_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_handling Handling & Temporary Storage cluster_disposal Final Disposal gen_solid Solid this compound Waste collect_solid Collect in Labeled, Shatter-Resistant Container gen_solid->collect_solid gen_liquid Liquid this compound Waste collect_liquid Collect in Labeled, Compatible Solvent Container gen_liquid->collect_liquid storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage spill Spill Occurs cleanup Follow Spill Cleanup Protocol spill->cleanup Immediate Action ehs_pickup Arrange for EHS Waste Pickup storage->ehs_pickup cleanup->collect_solid Dispose of Cleanup Materials

References

Essential Safety and Logistical Information for Handling Iodine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding specific safety protocols, personal protective equipment (PPE), handling, storage, and disposal of Iodinin is not available in the provided search results. The following information pertains to Iodine . Researchers, scientists, and drug development professionals should consult with a qualified safety professional to establish specific safety protocols for handling this compound based on a comprehensive risk assessment.

This guide provides essential safety and logistical information for handling Iodine in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of all personnel.

Physical and Chemical Properties of Iodine
PropertyValue
Appearance Gray-black flakes with a metallic luster
Odor Characteristic, pungent
Boiling Point 184.4 °C
Melting Point 113.5 °C - 113.7 °C[1][2]
Specific Gravity 4.93
Vapor Pressure 0.3 mm Hg
Solubility in Water Practically insoluble[1][2]
Solubility in Solvents Soluble in alcohol and other organic solvents
Health Hazard Information
Hazard TypeDescription
Acute Oral Harmful if swallowed. Symptoms may include a disagreeable metallic taste, gastric upset, violent abdominal pain, bloody diarrhea, fever, and severe collapse.[1]
Acute Dermal Harmful in contact with skin. Causes skin irritation.[1]
Acute Inhalation Harmful if inhaled. Causes severe irritation to the mucous membrane and respiratory tract.[1]
Eye Contact Causes serious eye irritation.[1]
Chronic Effects Causes damage to organs through prolonged or repeated exposure.[1] May cause dermatitis. The thyroid is a primary target organ.[2]
Exposure Limits for Iodine
Regulatory BodyLimit
OSHA Ceiling: 0.1 ppm
ACGIH TLV: 0.01 ppm (inhalable fraction and vapor)
NIOSH REL-Ceiling: 0.1 ppm

Personal Protective Equipment (PPE)

When handling iodine, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety.

PPE CategorySpecific Recommendations
Eye/Face Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
Skin Wear appropriate protective gloves to prevent skin exposure.[3] Nitrile rubber gloves with a material thickness of >0.11 mm are suitable.[4] Wear a fastened lab coat or appropriate protective clothing to prevent skin exposure.[3][5]
Respiratory Use only in a well-ventilated area or under a fume hood.[1][2] If ventilation is inadequate, wear a suitable vapor and dust respirator.[6]

Handling and Storage Procedures

Proper handling and storage procedures are critical to maintaining a safe laboratory environment when working with iodine.

Handling
  • Ventilation: Always work with iodine in a well-ventilated area or under a designated fume hood.[5]

  • Avoid Contact: Do not breathe dust or fumes.[2] Avoid contact with skin and eyes.

  • Hygiene: Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke when using this product.[1]

  • Clothing: Remove contaminated clothing and wash it before reuse.[1][3]

Storage
  • Container: Store in a tightly closed, shatter-resistant container.[3][5]

  • Location: Store in a cool, dry, well-ventilated area away from incompatible substances.[3]

  • Incompatibilities: Iodine reacts violently with metal powders, antimony, ammonia, acetaldehyde, and acetylene.[2]

  • Corrosion: Iodine frequently oxidizes metal shelves or containers in proximity.[2]

Emergency Procedures

In the event of an emergency involving iodine, follow these procedures to ensure the safety of all personnel.

Spills
  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilented.

  • Containment: For a small spill, use appropriate tools to put the spilled solid in a convenient waste disposal container. For a large spill, do not get water inside the container and do not touch the spilled material.[6]

  • Cleanup: Sweep up the spill, place it in a sealed bag or container, and dispose of it properly.[2] Wash the spill site after material pickup is complete.[2]

  • Reporting: Report the spill to the appropriate environmental health and safety personnel.

First Aid
  • Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3] Get medical advice if skin irritation occurs.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Get medical attention if eye irritation persists.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of milk or water.[3] Call a poison center or doctor immediately.[2]

Disposal Plan

Iodine waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.

  • Waste Collection: Collect iodine-containing solutions and contaminated materials for disposal through a hazardous waste program.

  • Containerization: Seal iodine waste in a shatter-resistant container, then pack it into a zip-lock bag and label it properly with the type of waste, your name, and the date.[5]

  • Disposal Method: Never dispose of iodine down the drain.[7] Contact your institution's environmental health and safety department for specific disposal procedures.

Experimental Workflow: Handling an Iodine Spill

G Workflow for Handling an Iodine Spill cluster_0 Initial Response cluster_1 Assessment & Preparation cluster_2 Containment & Cleanup cluster_3 Post-Cleanup Spill Iodine Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Others & Safety Officer Evacuate->Alert Assess Assess Spill Size & Risk Alert->Assess PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->PPE Materials Gather Spill Kit Materials PPE->Materials Contain Contain the Spill Materials->Contain Neutralize Cover with Sand, Dry Lime, or Soda Ash Contain->Neutralize Collect Sweep into a Labeled, Sealed Container Neutralize->Collect Clean Clean Spill Area with Soap & Water Collect->Clean Decontaminate Decontaminate Reusable Equipment Clean->Decontaminate Dispose Dispose of Waste via Hazardous Waste Program Decontaminate->Dispose Report Document the Incident Dispose->Report

Caption: Logical workflow for responding to an iodine spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iodinin
Reactant of Route 2
Reactant of Route 2
Iodinin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.